6-Aminoindolin-2-one

Catalog No.
S667192
CAS No.
150544-04-0
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminoindolin-2-one

CAS Number

150544-04-0

Product Name

6-Aminoindolin-2-one

IUPAC Name

6-amino-1,3-dihydroindol-2-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11)

InChI Key

OCOCBVKMMMIDLI-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)N)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC1=O

Introduction to the Indolin-2-one Core

Author: Smolecule Technical Support Team. Date: February 2026

The indolin-2-one core (also known as oxindole) is widely recognized as a privileged structure in the design of antitumor agents, especially for inhibiting protein tyrosine kinases (PTKs) [1] [2].

  • Key Features: This scaffold is a versatile pharmacophore that can be strategically substituted at various positions to modulate potency, selectivity, and physicochemical properties.
  • Clinical Relevance: Several indolin-2-one derivatives, such as Sunitinib and Toceranib phosphate, have been approved as drugs, while others have been investigated in clinical or preclinical studies [1].
  • Configuration Matters: The stereochemistry of substituents at the 3-position of the core is critical. The Z-configuration is often associated with selectivity for kinases like FGFR and VEGFR, while the E-configuration can show potency against other kinases like EGFR [2].

The following diagram illustrates the core structure and its key substitution sites that are exploited for drug design.

G Indolin2One Indolin-2-one Core R1 R¹ Substituent (e.g., F, OMe) R1->Indolin2One  Affects cell  permeability R2 R² Aromatic/ Aliphatic Chain C3 C-3 Position (Key for kinase binding) R2->C3  Determines  molecular mechanism R5 R⁵ Substituent (5-position) R5->Indolin2One  Modulates  potency & selectivity C3->Indolin2One

Diagram 1: The indolin-2-one core and its key modification sites for drug design.

Synthesis and Experimental Protocols

The synthesis of indolin-2-one derivatives often involves functionalizing a pre-existing indolin-2-one core. Two common strategies are the molecular dissection of complex structures like indirubin and the direct condensation of intermediates.

Molecular Dissection of Indirubin

This design strategy involves deconstructing the natural product indirubin to create simpler, more drug-like indolin-2-one derivatives [1]. The synthesis proceeds via two main series, as outlined in the workflow below.

G Indirubin Indirubin (Starting Material) Design Molecular Dissection Indirubin->Design Series1 Series 1 Design (2-oxo-2-phenylethylidene side chain) Design->Series1 Series2 Series 2 Design (phenylamino-methylene side chain) Design->Series2 Synth1 Synthesis: Nucleophilic addition & dehydration Series1->Synth1 Synth2 Synthesis: Enol ether formation, hydrolysis, amidation Series2->Synth2 Final1 Series 1 Compounds (E-configuration) Synth1->Final1 Final2 Series 2 Compounds (Z-configuration) Synth2->Final2

Diagram 2: Workflow for designing and synthesizing indolin-2-ones via molecular dissection.

Condensation Protocol for 3,3-Disubstituted Oxindoles

A practical and high-yielding method for synthesizing complex 3,3-di(indolyl)indolin-2-ones involves a copper-catalyzed bis-addition reaction [3].

  • Representative Procedure: To a stirred solution of N-allylindole (1.0 mmol) in acetonitrile (2 mL) was added isatin (0.5 mmol) and Cu(OTf)₂ (0.05 mmol). The reaction mixture was stirred at room temperature for 30 minutes.
  • Workup: After reaction completion (monitored by TLC), the mixture was concentrated under reduced pressure. The residue was extracted with ethyl acetate (3 × 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated to afford the pure product, typically in excellent yields (e.g., 90%) without requiring column chromatography [3].

Biological Evaluation and Key Data

The antitumor potential of indolin-2-one derivatives is rigorously evaluated through cell-based assays. The data below summarizes the cytotoxic activity of selected compounds from the literature.

Table 1: Cytotoxic activity (IC₅₀ in µM) of indolin-2-one derivatives against various human tumor cell lines [1].

Compound HCT-116 HepG2 BGC-823 NCI-H1650 A2780
1c Submicromolar Significant Inhibition Significant Inhibition Significant Inhibition Significant Inhibition
1h Submicromolar Significant Inhibition Significant Inhibition Significant Inhibition Significant Inhibition
IM (control) Inactive Inactive Inactive Inactive Inactive

Table 2: Activity profile of leading compounds against additional cell lines, including triple-negative breast cancer (MDA-MB-231) [1].

Compound MDA-MB-231 MCF-7 A549 KB KB-VIN
1c 5.31 µM >10 µM >10 µM >10 µM >10 µM
2c 4.43 µM 4.44 µM 4.75 µM 4.40 µM 7.86 µM
IM (control) 7.59 µM 6.81 µM 5.82 µM 5.34 µM 5.17 µM
  • Key Findings:
    • Compounds 1c and 1h showed promising, submicromolar activity against HCT-116 colon cancer cells [1].
    • Compounds 1c and 2c demonstrated potent activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, a clinically aggressive cancer type [1].
    • Interestingly, the molecular dissection of indirubin to create these novel indolin-2-ones resulted in a shift in mechanism of action, as they did not inhibit CDK2/CDK9 kinases like the parent compound IM [1].

Structure-Activity Relationships (SAR)

Analysis of the biological data reveals key trends in the structure-activity relationships for indolin-2-one derivatives.

  • R¹ Substituent (Indolinone Core): This position can accommodate various substituents (e.g., fluorine) and appears to have a modest impact on tumor inhibitory activity, primarily influencing cellular permeability [1] [2].
  • R²/R³ Substituent (3-position side chain): This is a critical determinant of both potency and mechanism. Aliphatic or heteroaromatic groups can be unfavorable for cytotoxicity, while specific aromatic groups can significantly enhance activity. The nature of this side chain can shift the compound's mechanism from microtubule destabilization to apoptosis induction [1].
  • R⁵ Substituent (5-position on core): Introducing diverse groups at this position, such as bromo, nitro, or carboxy, is a successful strategy for fine-tuning inhibitory activity and selectivity against different tumor cell lines [2].

The following diagram summarizes these key SAR insights.

G Core Indolin-2-one Core R1 Modulates cell permeability Core->R1  Tolerates various  substituents R3 R³ / Side Chain Critical for potency & mechanism Core->R3  Aromatic groups  preferred R5 R⁵ Fine-tunes potency and selectivity Core->R5  Broad scope for  optimization

Diagram 3: A summary of key Structure-Activity Relationships (SAR) for the indolin-2-one scaffold.

Mechanisms of Antitumor Action

While known as kinase inhibitors, indolin-2-ones can exhibit diverse and novel mechanisms of antitumor action.

  • Microtubule Destabilization: Confocal microscopy studies revealed that compound 1c disrupts the cellular microtubule network, a mechanism distinct from many kinase inhibitors and similar to classic chemotherapeutic agents like vinca alkaloids [1].
  • Induction of Apoptosis: Flow cytometry analysis showed that compound 2c causes a dramatic increase in the sub-G1 cell population, indicating rapid and potent induction of apoptosis (programmed cell death) in treated cancer cells [1].

References

Basic Information and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The compound 6-amino-1,3-dihydroindol-2-one (also known as 6-amino-2-oxindole) has the CAS Number 150544-04-0. The table below summarizes its core molecular data and measured physical properties [1]:

Property Value / Description
CAS Number 150544-04-0
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Density 1.307 g/cm³
Melting Point 200 °C (decomposition)
Boiling Point 394.3 °C at 760 mmHg
Flash Point 192.2 °C

Research Context and Commercial Availability

This compound is primarily used as a building block in organic and medicinal chemistry research.

  • Commercial Source: Several chemical suppliers, primarily based in China, list 6-amino-1,3-dihydroindol-2-one as available for procurement. These suppliers typically offer it as a manufacturer or for custom synthesis, with minimum orders ranging from 1 milligram to 1 kilogram [1].
  • Related Research Context: While a direct synthesis for this specific compound was not found, the search results highlight its structural family's relevance:
    • Spirooxazines Synthesis: A one-pot synthesis method exists for creating 6'-amino-substituted spirooxazines, which are photochromic compounds. This demonstrates that 6-amino indoline derivatives are valuable precursors in constructing complex heterocyclic systems [2].
    • Cytotoxic Compounds: Research into novel 3,3-bis(indol-3-yl)-1,3-dihydroindol-2-ones (complex oxindole derivatives) has shown that substitutions on the oxindole ring can lead to compounds with high in vitro cytotoxic activity against human tumor cell lines [3] [4] [5]. This underscores the importance of the oxindole scaffold in drug discovery.

Suggested Workflow for Protocol Development

Based on the information available, here is a logical pathway to establish a synthesis method.

Start Start: Define Research Need LitReview Literature Review Start->LitReview Procure Procure Commercially LitReview->Procure For immediate use Adapt Adapt Known Route LitReview->Adapt If precursor routes exist DevRoute Develop Novel Route LitReview->DevRoute If no routes exist End Obtain Compound Procure->End Adapt->End DevRoute->End

References

6-Aminoindolin-2-one melting point

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The table below summarizes the available data for 6-Aminoindolin-2-one (CAS 150544-04-0).

Property Value Method / Notes
Melting Point 200 °C Experimental, with decomposition [1]
Melting Point 137.96 °C Predicted (EPI Suite) [2]
Boiling Point 394.3 ± 42.0 °C Predicted [1]
Density 1.307 ± 0.06 g/cm³ Predicted [1]
Water Solubility 9396.5 mg/L Predicted (EPI Suite) [2]
Molecular Formula C₈H₈N₂O [1] [2] -
Molecular Weight 148.16 g/mol [1] [2] -

Synthesis and Experimental Context

The experimental melting point of 200 °C is documented in a synthesis procedure from a 2005 patent [1]. The protocol involves a two-step, one-pot reaction.

  • Key Step 1: Catalytic Hydrogenation A solution of 2,4-dinitrophenylacetic acid in ethanol is treated with a 10% Pd/C catalyst and hydrogenated at 45 psi hydrogen pressure for 2 hours [1].

  • Key Step 2: Acid-Catalyzed Cyclization Following hydrogenation, p-toluenesulfonic acid is added to the reaction mixture, which is then heated to reflux overnight. The product precipitates from the solution upon cooling and concentration [1].

This synthesis workflow can be visualized as follows:

synthesis Start 2,4-Dinitrophenylacetic Acid (Ethanol Solution) Step1 Catalytic Hydrogenation 10% Pd/C, H₂ (45 psi) 2 hours Start->Step1 Step2 Acid-Catalyzed Cyclization p-Toluenesulfonic Acid Reflux overnight Step1->Step2 Step3 Work-up Filter, Concentrate Step2->Step3 Product This compound Brown Crystals Step3->Product

Safety and Handling Information

While a specific safety data sheet for this compound was not located, it is prudent to handle all chemicals with care. Data for a closely related compound, 7-aminoindolin-2-one, indicates potential hazards including skin irritation, serious eye irritation, acute toxicity if swallowed, and specific target organ toxicity upon single exposure [3].

Methodology for Determination

The provided melting point is an experimental value from published chemical literature rather than a computational prediction [1]. The mention of decomposition is a critical experimental observation, indicating the compound may undergo chemical change at its melting point rather than cleanly liquefying.

Please note that the provided synthesis and hazard information are from literature and patents. You should adapt and validate any experimental procedures in your laboratory and consult relevant, up-to-date safety documentation before working with this compound.

References

Chemical Profile of 6-Aminoindolin-2-one

Author: Smolecule Technical Support Team. Date: February 2026

6-Aminoindolin-2-one, also known as 6-aminooxindole, is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol [1] [2]. It serves as a versatile synthon and key intermediate in medicinal chemistry. Recent research highlights a broader interest in indolin-2-one derivatives, which demonstrate promising anti-inflammatory activities by targeting the GSK3β/NLRP3 pathway [3].

Table 1: Estimated Physicochemical Properties of this compound [2]

Property Estimated Value Source / Model
Melting Point 137.96 °C EPI Suite
Boiling Point 302.31 °C, 361.8 °C EPA T.E.S.T., EPI Suite
Density 1.23 g/cm³ EPA T.E.S.T.
Water Solubility 2629.32 mg/L, 9396.5 mg/L EPA T.E.S.T., EPI Suite
Flash Point 166.53 °C EPA T.E.S.T.

Synthetic Protocol from a Patent

The following procedure is adapted from a 2005 patent (US2005/256125 A1) for the synthesis of 6-aminoindolones from 2,4-dinitrophenylacetic acid [1].

Objective

To synthesize this compound from 2,4-dinitrophenylacetic acid via a one-pot hydrogenation and cyclization sequence.

Materials
  • Starting Material: 2,4-Dinitrophenylacetic acid (10 g, 44 mmol)
  • Solvent: Ethanol (200 mL)
  • Catalyst: 10% Palladium on Carbon (Pd/C, 400 mg)
  • Additive: p-Toluenesulfonic acid (p-TsOH, 150 mg)
  • Equipment: Hydrogenation apparatus (capable of maintaining 45 psi H₂), round bottom flask, heating mantle, diatomaceous earth
Step-by-Step Procedure
  • Dissolution: Charge a hydrogenation vessel with 2,4-dinitrophenylacetic acid (10 g, 44 mmol) and ethanol (200 mL). Purge the system with nitrogen to create an inert atmosphere.
  • Catalyst Addition: Add the 10% Pd/C catalyst (400 mg) to the solution.
  • Hydrogenation: Subject the mixture to hydrogenation at 45 psi hydrogen pressure for 2 hours. Monitor for reaction completion.
  • Cyclization: a. Transfer the reaction mixture to a round bottom flask. b. Add p-toluenesulfonic acid (150 mg). c. Heat the mixture under reflux overnight.
  • Work-up: a. Filter the warm reaction mixture through a pad of diatomaceous earth to remove the catalyst. b. Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Isolation: The product precipitates from the concentrated solution as brown crystals. Collect the solid by filtration and wash with a small amount of cold ethanol.
Analysis and Characterization
  • Yield: 4.68 g (72% yield) [1].
  • ¹H NMR (DMSO-d6, 400 MHz): δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H) [1].
  • HPLC Retention Time: 2.123 min [1].
  • LRMS (M+): 148.7 [1].

Experimental Workflow Visualization

The diagram below outlines the logical sequence of the synthesis and work-up process.

SynthesisWorkflow start Start: 2,4-Dinitrophenylacetic Acid step1 Dissolution in Ethanol & Nitrogen Purge start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Hydrogenation (45 psi H₂, 2 hours) step2->step3 step4 Add p-TsOH & Reflux Overnight step3->step4 step5 Work-up: Filter & Concentrate step4->step5 step6 Product Precipitation & Isolation step5->step6 end End: Crude This compound step6->end

Application Notes for Researchers

  • Purification: The protocol yields a brown crystalline solid. For applications requiring higher purity, further purification steps such as recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) or column chromatography are recommended.
  • Scale-up Considerations: The reaction has been demonstrated on a 10-gram scale. For larger scales, ensure efficient stirring during hydrogenation and catalyst filtration. The reaction time for hydrogenation and cyclization may need optimization upon scaling.
  • Handling and Storage: The compound contains amino groups and is susceptible to oxidation. It is advisable to store the product under an inert atmosphere at low temperatures. Standard laboratory safety practices should be followed, especially when handling the pyrophoric Pd/C catalyst and high-pressure hydrogenation equipment.

Suggestions for Further Information

The information available from the search is from a 2005 patent. For a more comprehensive and up-to-date view, I suggest:

  • Consulting Specialized Databases: Search recent scientific literature (post-2020) using platforms like SciFinder, Reaxys, or PubMed for "this compound synthesis" or "6-aminooxindole preparation".
  • Exploring Alternative Routes: Investigate other synthetic pathways, such as the reduction of 6-nitroisatin or 6-nitrooxindole, or transition-metal-catalyzed coupling reactions for constructing the indolinone core.
  • Supplier Documentation: Check the product pages of chemical suppliers like Accela ChemBio or Alchem Pharmtech, who list this compound, for analytical data or suggested protocols [1].

References

Mannich reaction with 6-Aminoindolin-2-one

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Workflow

Based on the general mechanism and similar chemistry involving indolin-2-ones, the following workflow outlines a strategic approach. The amide nitrogen of 6-Aminoindolin-2-one is a potential amine source for the imine formation step, while the carbon alpha to the carbonyl is the nucleophile.

Start Start: this compound, Aldehyde, (Optional Amine) Step1 Step 1: Imine Formation (Amine + Aldehyde) Start->Step1 Step2 Step 2: Tautomerization (Ketone to Enol) Step1->Step2 Step3 Step 3: Nucleophilic Attack (Enol on Iminium Ion) Step2->Step3 Step4 Step 4: Deprotonation (Form β-Amino Carbonyl Product) Step3->Step4 End End: Purification & Analysis Step4->End

Detailed Protocol: Mannich Reaction with this compound

This protocol assumes this compound will act as both the amine source and the nucleophilic component. Optimization will be required.

1. Reaction Setup

  • Materials:
    • This compound (1.0 equiv)
    • Aldehyde (e.g., formaldehyde or other non-enolizable aldehyde, 1.2 equiv)
    • Solvent (e.g., Ethanol, Methanol, or Ionic Liquids like [bmim][BF₄] for improved yields [1])
    • Acid Catalyst (optional, e.g., a few drops of AcOH or a Brønsted acidic ionic liquid [1] to facilitate iminium ion formation)
  • Procedure:
    • Dissolve this compound (e.g., 1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask.
    • Add the aldehyde (1.2 mmol). If using a separate amine source, add it at this stage.
    • Add an acid catalyst if required.
    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C). Monitor the reaction by TLC until completion.

2. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.
  • If a solid precipitates, collect it by vacuum filtration.
  • For reactions in solution, concentrate the mixture under reduced pressure.
  • Purify the crude product using recrystallization or flash column chromatography to obtain the pure Mannich base.

3. Analysis and Characterization

Analyze the final product using techniques such as:

  • Melting Point determination
  • ¹H and ¹³C NMR Spectroscopy to confirm the structure of the β-amino carbonyl product.
  • Mass Spectrometry (MS) for molecular mass confirmation.
  • HPLC to determine purity and, if applicable, enantiomeric excess.

Critical Considerations & Optimization Strategies

The table below outlines key variables and potential strategies to guide your experimental optimization.

Aspect Challenge/Opportunity Potential Strategy
Chemoselectivity The amide nitrogen may be less nucleophilic than typical amines, potentially slowing imine formation. Use a catalyst like CuI-Amberlyst A-21, effective in related multicomponent reactions. [2]
Regioselectivity The indolin-2-one core may have multiple potential nucleophilic sites. Control reaction conditions (e.g., solvent, catalyst) to direct selectivity; monitor reaction closely with TLC/LC-MS.
Stereoselectivity If the product contains a chiral center, an asymmetric synthesis may be desired. Employ chiral organocatalysts (e.g., modified proline derivatives) [3] [1] or metal complexes. [4]
Solvent & Catalyst Traditional solvents may give poor yields. Use ionic liquids (e.g., [bmim][PF₆]) as a recyclable medium that can improve chemoselectivity. [1]

References and Further Reading

  • Wikipedia - Mannich Reaction. (2008). Mannich Reaction. Retrieved from [Link] [3]
  • ScienceDirect. (2018). Mannich Reaction. In Topics in Chemistry. Retrieved from [Link] [1]
  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link] [5]
  • Organic Chemistry Portal. (2008). Mannich Reaction. Retrieved from [Link] [4]
  • Xie, C., et al. (2017). Asymmetric synthesis of C–F quaternary α-fluoro-β-amino-indolin-2-ones via Mannich addition reactions. RSC Advances, 7, 5679-5683. [Link] [6]

References

Comprehensive Application Notes and Protocols for 6-Aminoindolin-2-one in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to 6-Aminoindolin-2-one

The indolin-2-one chemical scaffold represents a privileged structure in medicinal chemistry with demonstrated significance in anticancer drug development. This compound (Chemical Abstracts Service No. 150544-04-0) is a particularly promising derivative that has attracted substantial research interest due to its versatile chemical properties and potent biological activities. This heterocyclic compound features a benzene ring fused to a pyrrolidin-2-one ring with an amino substituent at the 6-position, creating an optimal framework for structural modification and optimization. As a key intermediate in pharmaceutical synthesis, this compound serves as a precursor to several investigational compounds with demonstrated activity against multiple molecular targets in cancer cells, most notably thioredoxin reductase (TrxR).

The strategic importance of this compound in drug discovery stems from its dual functionality—it possesses both hydrogen bond donor and acceptor capabilities through its amine and carbonyl groups, while the aromatic system enables π-stacking interactions with biological targets. Recent studies have demonstrated that N-substituted derivatives of this compound exhibit enhanced antiproliferative potency against human carcinoma cells, positioning this chemical scaffold as a valuable template for developing novel anticancer agents [1]. These Application Notes provide researchers with comprehensive protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, along with detailed mechanistic insights to support anticancer drug discovery programs.

Chemical Profile and Properties

Structural Characteristics and Nomenclature

This compound (systematic name: 6-amino-1,3-dihydro-2H-indol-2-one) is an indoline derivative characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring bearing a ketone functionality. The compound has a molecular formula of C~8~H~8~N~2~O and a molecular weight of 148.16 g/mol [2]. The amino group at the 6-position provides an essential site for chemical modification and molecular recognition in biological systems.

Table 1: Chemical Identifiers and Properties of this compound

Property Description
CAS Registry Number 150544-04-0
Molecular Formula C~8~H~8~N~2~O
Molecular Weight 148.16 g/mol
IUPAC Name 6-amino-1,3-dihydro-2H-indol-2-one
Synonyms 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone
Melting Point 200°C (decomposition)
Density 1.307±0.06 g/cm³ (predicted)
pKa 14.24±0.20 (predicted)
Storage Conditions Keep in dark place, inert atmosphere, room temperature
Physicochemical Properties

The compound exists as a brown to black solid at room temperature with a melting point of approximately 200°C (with decomposition) [2]. The predicted boiling point is 394.3±42.0°C, indicating relatively high thermal stability. With a predicted density of 1.307±0.06 g/cm³ and pK~a~ of 14.24±0.20, this compound exhibits moderate polarity and basicity characteristics favorable for drug-like properties. The compound requires protection from light and oxygen, recommending storage under inert atmosphere in dark conditions to maintain stability [2].

Synthesis and Analytical Characterization

Laboratory-Scale Synthesis Protocol

The synthesis of this compound can be accomplished through several synthetic routes, with the following procedure demonstrating a reliable method with good yield:

Table 2: Synthesis Protocol for this compound

Step Parameter Specification
Starting Material 2,4-dinitrophenylacetic acid 10 g (44 mmol)
Solvent System Ethanol 200 mL
Catalyst Palladium on carbon (10% Pd/C) 400 mg
Reaction Conditions Hydrogen atmosphere, pressure 45 psi
Reaction Time Hydrogenation step 2 hours
Cyclization Catalyst p-Toluenesulfonic acid 150 mg
Cyclization Conditions Reflux Overnight
Workup Filtration through diatomaceous earth Remove catalyst
Isolation Concentration, crystallization Brown crystals
Yield Isolated product 4.68 g (72% yield)

Procedure Details:

  • Begin by dissolving 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in absolute ethanol (200 mL) in a hydrogenation vessel.
  • Purge the reaction mixture with nitrogen gas for 15 minutes to remove oxygen.
  • Add 10% palladium on carbon catalyst (400 mg) carefully to avoid exposure to air.
  • Subject the mixture to hydrogenation at 45 psi hydrogen pressure for 2 hours with constant agitation.
  • Monitor reaction completion by thin-layer chromatography (TLC) or HPLC.
  • Transfer the mixture to a round-bottom flask, add p-toluenesulfonic acid (150 mg), and heat under reflux conditions overnight.
  • Filter the warm reaction mixture through a diatomaceous earth bed to remove the catalyst.
  • Concentrate the filtrate under reduced pressure to approximately half volume.
  • Allow the product to crystallize at room temperature or 4°C if necessary.
  • Collect the brown crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization Data: The synthesized this compound exhibits the following spectral properties: ^1^H NMR (DMSO-d~6~, 400 MHz): δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H); HPLC retention time: 2.123 min; LRMS (M+) 148.7 [2].

Analytical Quality Control Protocol

To ensure compound purity and identity, implement the following quality control procedures:

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Acceptance Criteria: Purity ≥95% by area normalization

Structural Verification:

  • FT-IR Spectroscopy: Characteristic carbonyl stretch at ~1700-1720 cm⁻¹, N-H stretches at ~3200-3400 cm⁻¹
  • Mass Spectrometry: ESI-MS positive mode, expected [M+H]+ at m/z 149.2
  • Elemental Analysis: Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values

Biological Evaluation in Anticancer Research

Cytotoxicity Screening Protocol

The evaluation of this compound derivatives for anticancer activity follows standardized cytotoxicity assays:

Table 3: Cytotoxicity Profile of Selected this compound Derivatives

Compound R1 Substituent HCT 116 GI~50~ (μM) MCF-7 GI~50~ (μM) HCT 116 LC~50~ (μM) MCF-7 LC~50~ (μM) TrxR IC~50~ (μM)
1 Methyl >50 >50 >50 >50 >50
4 n-Butyl <5 <10 <10 <15 <5
5 Benzyl <2 <5 <5 <10 <2

Experimental Procedure:

Cell Culture and Maintenance:

  • Maintain human HCT 116 colorectal carcinoma and MCF-7 breast carcinoma cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ humidified atmosphere.
  • Passage cells at 70-80% confluence using standard trypsinization procedures.

Compound Treatment and Assessment:

  • Seed cells in 96-well plates at optimal densities (5,000-10,000 cells/well) and allow to adhere for 24 hours.
  • Prepare serial dilutions of this compound derivatives in DMSO (final DMSO concentration ≤0.5%).
  • Treat cells with test compounds for 72 hours, including vehicle controls and positive controls.
  • Assess cell viability using the MTT assay: add 0.5 mg/mL MTT reagent and incubate for 3-4 hours at 37°C.
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm.
  • Calculate GI~50~ (concentration for 50% growth inhibition) and LC~50~ (concentration for 50% cell kill) values using nonlinear regression analysis of dose-response curves.
Thioredoxin Reductase Inhibition Assay

Objective: Evaluate the inhibitory activity of this compound derivatives against thioredoxin reductase, a key molecular target.

Reagents and Equipment:

  • Purified mammalian TrxR (from rat liver or recombinant source)
  • NADPH solution (2 mg/mL in 10 mM Tris-HCl, pH 7.5)
  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in DMSO)
  • Phosphate-EDTA buffer (100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
  • UV-visible spectrophotometer with kinetic measurement capability

Procedure:

  • Prepare test compounds in DMSO at 10× the desired final concentration.
  • Prepare reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, and 200 μM NADPH.
  • Pre-incubate TrxR (50 nM final concentration) with test compounds or vehicle control for 15 minutes at room temperature.
  • Initiate the reaction by adding DTNB (final concentration 2 mM).
  • Monitor the increase in absorbance at 412 nm for 3 minutes at 25°C.
  • Calculate enzyme activity from the linear portion of the kinetic curve using the extinction coefficient for TNB (ε~412~ = 13,600 M⁻¹cm⁻¹).
  • Determine IC~50~ values by nonlinear regression analysis of inhibition data at various compound concentrations.

Data Interpretation: The strong TrxR inhibitory activity of compounds 4 and 5 (IC~50~ <5 μM) correlates with their potent cytotoxicity, suggesting TrxR inhibition as a primary mechanism of action [1].

Mechanism of Action and Signaling Pathways

Molecular Targeting of Thioredoxin Reductase

This compound derivatives, particularly those with N-butyl and N-benzyl substituents, function as potent inhibitors of thioredoxin reductase (TrxR) through a Michael addition mechanism [1]. The α,β-unsaturated carbonyl moiety (Michael acceptor) in these compounds targets the selenocysteine (Sec) residue within the C-terminal active site of TrxR. The selenol group of Sec is fully ionized at physiological pH, forming a highly nucleophilic selenolate anion that readily attacks the electrophilic Michael acceptor in this compound derivatives. This interaction forms a covalent adduct that irreversibly inhibits TrxR activity, disrupting the cellular redox balance and inducing oxidative stress.

The following diagram illustrates the mechanism of TrxR inhibition by this compound derivatives:

G Compound Compound Adduct Adduct Compound->Adduct Michael Addition TrxR TrxR Sec Sec TrxR->Sec Sec->Adduct ROS ROS Adduct->ROS Elevated Oxidative Stress Apoptosis Apoptosis ROS->Apoptosis Activates

Downstream Signaling Consequences

Inhibition of TrxR by this compound derivatives initiates a cascade of molecular events that ultimately lead to apoptotic cell death. The sequence involves:

  • Trx Oxidation: Inhibition of TrxR prevents reduction of oxidized thioredoxin (Trx), accumulating the oxidized form.
  • ASK1 Activation: Oxidized Trx dissociates from apoptosis signal-regulating kinase 1 (ASK1), leading to its activation.
  • MAPK Pathway Activation: Activated ASK1 phosphorylates and activates p38 and JNK mitogen-activated protein kinase (MAPK) pathways.
  • Mitochondrial Apoptosis: JNK and p38 activation promotes mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
  • Execution Phase: Caspase-3 activation and PARP cleavage execute apoptotic cell death.

The following diagram maps these signaling events:

G Inhibitor Inhibitor TrxR TrxR Inhibitor->TrxR Inhibits Trx_ox Trx_ox TrxR->Trx_ox Accumulates ASK1 ASK1 Trx_ox->ASK1 Activates p38 p38 ASK1->p38 Phosphorylates JNK JNK ASK1->JNK Phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Selectivity and Redox Modulation

A critical advantage of this compound derivatives is their selective targeting of TrxR over related antioxidant enzymes. These compounds demonstrate significantly greater potency against TrxR compared to glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx) [1]. This selectivity arises from the preferential targeting of the uniquely accessible selenocysteine residue in TrxR, which possesses enhanced nucleophilic character compared to cysteine residues in related enzymes. The selective inhibition disrupts the redox adaptation of cancer cells, which frequently overexpress TrxR to counteract elevated intrinsic oxidative stress, thereby creating a therapeutic window that can be exploited for selective cancer cell killing.

Research Applications and Development Prospects

Cancer Therapy Applications

The compelling biological activity profile of this compound derivatives supports their investigation in several cancer contexts:

  • Redox-Based Anticancer Strategy: These compounds exploit the differential redox state between normal and cancer cells, specifically targeting the elevated antioxidant capacity essential for cancer cell survival.
  • Overcoming Drug Resistance: TrxR inhibition represents a promising approach to counteracting drug resistance mechanisms in refractory cancers, particularly those with upregulated Trx system components.
  • Combination Therapy: this compound derivatives may synergize with conventional chemotherapeutic agents that generate reactive oxygen species, potentially lowering effective doses and reducing side effects.
Targeted Drug Delivery Systems

The chemical structure of this compound permits functionalization for targeted delivery approaches:

  • Prodrug Development: Incorporation of the amino group into prodrug constructs with tumor-specific activating mechanisms.
  • Polymer-Drug Conjugates: Covalent attachment to water-soluble polymers for enhanced solubility and tumor accumulation via the enhanced permeability and retention (EPR) effect.
  • Antibody-Drug Conjugates: Integration into ADCs using tumor-selective antibodies for precise delivery to malignant cells.

Experimental Protocols in Redox Biology

Comprehensive Assessment of Redox Signaling

Objective: Evaluate the effects of this compound derivatives on cellular redox status and downstream signaling events.

Procedure:

  • Treat cells with test compounds at their respective IC~50~ concentrations for 1-24 hours.
  • Measure intracellular ROS using fluorescent probes (DCFH-DA, CellROX) by flow cytometry.
  • Assess Trx oxidation status using redox Western blotting with thioredoxin trapping mutants.
  • Evaluate ASK1 activation by immunoblotting for phosphorylated ASK1.
  • Monitor MAPK pathway activation by detecting phospho-p38 and phospho-JNK levels.
  • Assess apoptotic markers by measuring PARP cleavage, caspase-3 activation, and Annexin V staining.

Expected Outcomes: Compound-treated cells should demonstrate increased ROS levels, Trx oxidation, ASK1 phosphorylation, p38/JNK activation, and apoptotic markers in a time-dependent manner.

Selectivity Profiling Protocol

Objective: Determine the selectivity of this compound derivatives for TrxR over related antioxidant enzymes.

Procedure:

  • Evaluate inhibitory activity against glutathione reductase (GR) using the NADPH-dependent reduction of GSSG.
  • Test effects on thioredoxin (Trx) function using insulin reduction assay.
  • Assess impact on glutathione peroxidase (GPx) activity using hydrogen peroxide or cumene hydroperoxide as substrates.
  • Determine selectivity ratios by comparing IC~50~ values across enzyme systems.

Interpretation: True TrxR-selective inhibitors should demonstrate at least 10-fold greater potency against TrxR compared to other antioxidant enzymes.

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold for developing novel anticancer agents targeting the thioredoxin reductase system. The N-substituted derivatives, particularly those with butyl and benzyl groups, demonstrate potent and selective inhibition of TrxR, leading to oxidative stress-mediated apoptosis in cancer cells. The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for synthesizing, characterizing, and evaluating these compounds in preclinical models.

Future development should focus on optimizing drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles through systematic structure-activity relationship studies. Additionally, investigation of in vivo efficacy in appropriate animal models and exploration of combination therapies with standard anticancer agents will help validate the therapeutic potential of this compound-based TrxR inhibitors. With their unique mechanism of action targeting cancer cell redox adaptation, these compounds represent valuable chemical tools and promising candidates for advancing anticancer drug discovery.

References

Comprehensive Application Notes and Protocols for 6-Aminoindolin-2-one Kinase Inhibitors in Oncology Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indolin-2-one Scaffold in Kinase Inhibition

The indolin-2-one molecular scaffold represents a privileged structure in kinase-targeted cancer drug discovery, with demonstrated efficacy against multiple kinase families involved in oncogenesis. This heterocyclic framework serves as the structural foundation for FDA-approved therapeutics including sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors [1]. The 6-aminoindolin-2-one derivatives specifically have gained significant attention due to their enhanced selectivity profiles and improved physicochemical properties compared to earlier indolin-2-one compounds.

Kinase inhibition remains a cornerstone of molecularly-targeted cancer therapy, with over 85 FDA-approved small molecule protein kinase inhibitors available as of 2025 [2]. These compounds primarily function through competitive inhibition at the ATP-binding pocket of kinase domains, effectively halting downstream signaling cascades that drive tumor growth and survival. The indolin-2-one core structure has proven particularly adaptable to strategic chemical modifications that fine-tune target specificity and optimize drug-like properties [3].

Structure-Activity Relationship (SAR) of Indolin-2-one Derivatives

Critical Modification Sites

Extensive structure-activity relationship studies have identified key molecular regions of indolin-2-one that directly influence kinase inhibition potency and selectivity. The table below summarizes the primary modification sites and their contributions to biological activity:

Table 1: Structure-Activity Relationship Features of Indolin-2-one Derivatives

Modification Site Structural Impact Biological Consequences Representative Substituents
C-3 Position Governs binding orientation in kinase hydrophobic pocket Critical for VEGFR inhibition potency; modulates anticancer activity Carbonyl groups, heteroaryl extensions, spirocyclic formations
N-1 Position Influences solubility and membrane permeability Affects bioavailability and cellular penetration Alkyl groups, PEG chains, solubilizing heterocycles
Aromatic Ring Modifies electronic distribution and molecular planarity Enhances selectivity for specific kinase families; reduces off-target effects Halogens, amino groups (6-position), hydrophobic substituents
6-Amino Group Introduces hydrogen bonding capability Improves selectivity profile; modulates physicochemical properties Free amine, acylated derivatives, sulfonamide linkages

The C-3 position of the oxindole ring represents the most critical modification site, with studies demonstrating that substitutions at this location significantly influence antiangiogenic and anticancer activities [1]. The indolin-2-one core itself is necessary for VEGFR inhibition, serving as an essential pharmacophore that maintains the molecular conformation required for effective kinase binding [1].

Strategic modifications at the 6-position with amino groups have yielded compounds with enhanced selectivity profiles while maintaining nanomolar potency against clinically relevant kinases. These derivatives demonstrate improved ligand efficiency and more favorable lipophilicity parameters, addressing common development challenges associated with earlier indolin-2-one therapeutics [3].

Molecular Hybridization Strategies

Contemporary drug design frequently employs molecular hybridization approaches wherein the indolin-2-one scaffold is conjugated with other pharmacologically active structures to create multi-targeting agents [3]. This strategy has produced several promising chemical series:

  • Isatin-indole hybrids: Demonstrate dual inhibition of VEGFR-2 and cyclin-dependent kinases
  • 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives: Show efficacy in ovarian cancer models
  • 6-amido-4-aminoisoindolyn-1,3-dione compounds: Exhibit p70S6K1 inhibition with sub-micromolar potency [4]

These hybrid molecules often leverage synergistic pathways to overcome the resistance mechanisms that frequently limit the clinical utility of single-target kinase inhibitors.

Key Signaling Pathways and Molecular Targets

Indolin-2-one derivatives exert their anticancer effects primarily through modulation of critical kinase-dependent signaling cascades. The following diagram illustrates the primary molecular targets and their positions within key oncogenic pathways:

G RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, KIT) PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes p70S6K1 p70S6K1 mTORC1->p70S6K1 Activates S6 rpS6 Protein (Translation Regulation) p70S6K1->S6 Phosphorylates Proliferation Cell Proliferation S6->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Expression (Cell Proliferation) ERK->Transcription Induces Transcription->Proliferation Angiogenesis Angiogenesis Inhibitors This compound Inhibitors Inhibitors->RTK Inhibit Inhibitors->p70S6K1 Inhibit

Figure 1: Key Signaling Pathways Targeted by this compound Kinase Inhibitors

Primary Molecular Targets

The indolin-2-one scaffold demonstrates remarkable versatility in kinase inhibition, with compounds targeting multiple nodes within oncogenic signaling networks:

  • VEGFR Family: Primary antiangiogenic target; critical for blocking tumor vasculature development [1]
  • p70S6K1: Downstream effector of mTORC1; regulates protein synthesis, cell growth, and proliferation [4]
  • PDGFR & KIT: Implicated in gastrointestinal stromal tumors and other malignancies
  • GSK3β: Recently identified as a target for inflammatory modulation in indolin-2-one derivatives [5]

The PI3K/AKT/mTOR pathway represents a particularly important therapeutic target, as it is frequently dysregulated in numerous cancer types including breast, ovarian, and non-small cell lung cancer [4]. p70S6K1, a serine/threonine kinase downstream of mTORC1, has emerged as a promising target due to its role in all breast cancer subtypes and its established status as a prognostic marker [4].

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Purpose: Determine half-maximal inhibitory concentration (IC₅₀) values against purified kinase domains.

Materials:

  • Recombinant kinase protein (e.g., p70S6K1, VEGFR2)
  • ATP (1 mM stock solution)
  • Substrate peptide (specific to target kinase)
  • Test compounds (10 mM in DMSO)
  • ADP-Glo Kinase Assay Kit (Promega)
  • White 384-well assay plates

Procedure:

  • Prepare compound dilutions in 10-point, 3-fold serial dilution scheme
  • Add 5 μL of each dilution to assay plates (final DMSO concentration: 1%)
  • Combine kinase with substrate in reaction buffer (final volume: 25 μL)
  • Initiate reaction with ATP (final concentration: 10-100 μM based on KM)
  • Incubate for 60 minutes at room temperature
  • Terminate reaction with 25 μL ADP-Glo Reagent
  • Incubate 40 minutes, then add 50 μL Kinase Detection Reagent
  • Incubate 30 minutes and measure luminescence
  • Calculate % inhibition relative to DMSO and ATP-only controls

Data Analysis: Fit dose-response curves using four-parameter logistic model in GraphPad Prism to determine IC₅₀ values. Include reference control (e.g., sunitinib for VEGFR assays) for validation.

Cellular Proliferation Assay

Purpose: Evaluate anti-proliferative effects in cancer cell lines.

Materials:

  • Appropriate cancer cell lines (e.g., MCF7 for breast cancer)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • Sulforhodamine B (SRB) solution or MTT reagent
  • Test compounds

Procedure:

  • Seed cells at optimal density (1-5×10³ cells/well) in 100 μL media
  • Pre-incubate plates for 24 hours at 37°C, 5% CO₂
  • Add compound treatments in triplicate (0.1 nM - 100 μM range)
  • Incubate for 72 hours under standard conditions
  • For SRB assay: fix cells with 10% trichloroacetic acid, stain with SRB, measure absorbance at 565 nm
  • For MTT assay: add MTT reagent, incubate 4 hours, solubilize formazan crystals, measure absorbance at 570 nm
  • Calculate % cell viability relative to vehicle-treated controls

Data Analysis: Determine GI₅₀ values (concentration causing 50% growth inhibition) from dose-response curves.

Western Blot Analysis of Pathway Modulation

Purpose: Confirm target engagement and downstream pathway inhibition in cellular models.

Materials:

  • Treated cell lysates in RIPA buffer with protease/phosphatase inhibitors
  • SDS-PAGE gels and immunoblotting apparatus
  • Primary antibodies against: phospho-rpS6 (Ser235/236), total rpS6, phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), total ERK, and loading control (GAPDH or β-actin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence detection system

Procedure:

  • Treat cells with compounds at IC₅₀ and 10×IC₅₀ concentrations for 2-24 hours
  • Harvest cells, lyse in RIPA buffer, quantify protein concentration
  • Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membranes
  • Block membranes with 5% BSA or non-fat milk
  • Incubate with primary antibodies overnight at 4°C
  • Incubate with appropriate secondary antibodies (1-2 hours, room temperature)
  • Detect signals using ECL reagent and imaging system
  • Quantify band intensities using ImageJ software

Interpretation: Successful target engagement demonstrated by decreased phosphorylation of direct substrates (e.g., rpS6 for p70S6K1 inhibitors) without changes in total protein levels.

Data Analysis and Interpretation

Key Pharmacological Parameters

Table 2: Key Pharmacological Parameters for this compound Kinase Inhibitors

Parameter Target Range Measurement Method Interpretation Guidelines
Biochemical IC₅₀ 1 nM - 1 μM ADP-Glo Kinase Assay <100 nM: potent; 100-500 nM: moderate; >500 nM: weak inhibitor
Cellular GI₅₀ 0.1 - 10 μM SRB/MTT Proliferation Assay Compound permeability and cellular efficacy indicator
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atom Calculated from IC₅₀ Evaluates binding efficiency relative to molecular size
Lipophilic Efficiency (LipE) >5 pIC₅₀ - logD Assesses potency relative to compound lipophilicity
Selectivity Index >10-fold vs. related kinases Kinase panel profiling Specificity for intended target versus off-target kinases
Solubility >50 μg/mL Kinetic solubility in PBS Formulation feasibility and oral absorption potential
Troubleshooting Guide
  • Poor correlation between biochemical and cellular potency: May indicate poor membrane permeability; consider modifying logP through substituent changes
  • Lack of pathway modulation in Western blot: Optimize treatment duration; some pathway effects require longer inhibition times
  • Cytotoxicity without pathway inhibition: Potential off-target effects; conduct kinome-wide selectivity screening
  • Limited solubility in assay buffers: Use alternative solvents (e.g., cyclodextrin complexes) or add low concentrations of detergents

Research Applications and Future Directions

The this compound kinase inhibitors hold significant promise across multiple research applications:

Oncology Applications
  • Combination therapy development: Overcoming resistance to existing targeted therapies
  • Metastasis inhibition: Targeting kinases involved in invasion and migration processes
  • Tumor microenvironment modulation: Anti-angiogenic effects through VEGFR inhibition
  • Treatment-resistant malignancies: Targeting bypass signaling pathways that emerge under therapeutic pressure

Recent studies have demonstrated the potential of p70S6K1 inhibitors in re-sensitizing resistant cancer cells to current therapeutics, suggesting that combination approaches may yield improved outcomes for breast cancer patients [4]. Additionally, the emergence of indolin-2-one derivatives targeting inflammatory pathways via GSK3β/NLRP3 inhibition expands their potential application beyond oncology to inflammation-linked chronic diseases [5].

Emerging Trends

The field continues to evolve with several promising research directions:

  • Next-generation inhibitors: Compounds designed to overcome resistance mutations through allosteric inhibition or covalent binding strategies [6]
  • Dual-targeting agents: Single molecules capable of simultaneously inhibiting multiple nodes within signaling networks
  • Therapeutic repurposing: Applying indolin-2-one kinase inhibitors to non-oncological indications including inflammatory and neurodegenerative conditions

The continued optimization of this compound derivatives represents a promising strategy for addressing the ongoing challenge of resistance in kinase-targeted cancer therapy while expanding the therapeutic arsenal against treatment-refractory malignancies.

References

Application Notes: The Indolin-2-one Scaffold in Anti-inflammatory Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including significant anti-inflammatory potential [1]. While 6-aminoindolin-2-one itself is not well-characterized in the literature, it serves as a key synthetic intermediate for more complex molecules. Its amino group at the 6-position offers a handle for chemical modification, making it a versatile precursor for designing novel anti-inflammatory agents [2] [1].

Research on analogous compounds shows that indolin-2-one derivatives can exert anti-inflammatory effects through multiple mechanisms. These include:

  • Inhibition of Pro-inflammatory Cytokines: Suppressing the production of key signaling molecules like TNF-α and IL-6 in immune cells [1].
  • Cyclooxygenase-2 (COX-2) Inhibition: Selectively targeting the inducible COX-2 enzyme, which is responsible for prostaglandin synthesis at sites of inflammation [2].
  • Modulation of Key Signaling Pathways: Targeting critical pathways such as GSK-3β, which upstream regulates the activation of the NF-κB and NLRP3 inflammasome complexes, leading to a broad reduction in inflammation [3].

Experimental Protocols for Profiling Anti-inflammatory Activity

The following are established methodologies adapted from studies on active indolin-2-one derivatives. These protocols can be applied to empirically determine the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Screening in Macrophages

This protocol assesses the compound's ability to inhibit the release of pro-inflammatory mediators in a standard cell-based model [2] [1] [3].

  • Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and cytokines in RAW 264.7 macrophages.
  • Materials:
    • Mouse monocyte macrophage leukemia cells (RAW 264.7)
    • Lipopolysaccharides (LPS) from E. coli
    • Test compound: this compound
    • Griess reagent for NO quantification
    • ELISA kits for TNF-α and IL-6
    • Cell culture reagents (DMEM, FBS, antibiotics)
  • Procedure:
    • Cell Culture and Treatment: Maintain RAW 264.7 cells in DMEM with 10% FBS. Seed cells in 96-well plates (1×10⁵ cells/well) and pre-treat with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
    • Inflammation Induction: Stimulate cells with LPS (e.g., 1 µg/mL) and incubate for an additional 18-24 hours.
    • Sample Collection: Centrifuge the culture plates and collect the supernatant.
    • NO Measurement: Mix supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm and calculate NO concentration against a nitrite standard curve [2].
    • Cytokine Measurement: Use collected supernatant in commercial TNF-α and IL-6 ELISA kits according to the manufacturer's instructions [1].
  • Data Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

This protocol directly evaluates the compound's potential to act as a classic NSAID by inhibiting the COX-2 enzyme [2].

  • Objective: To determine the IC₅₀ of this compound against cyclooxygenase-2.
  • Materials:
    • COX-2 Inhibitor Screening Kit
    • Purified COX-2 enzyme
    • Arachidonic acid substrate
    • Test compound and reference drug (e.g., Celecoxib)
  • Procedure:
    • Prepare a dilution series of this compound in a suitable buffer.
    • Follow the specific protocol of the commercial screening kit, which typically involves incubating the enzyme with the compound and then initiating the reaction with arachidonic acid.
    • Measure the product of the reaction (e.g., prostaglandin) spectrophotometrically or fluorometrically.
  • Data Analysis: Plot the percentage of enzyme activity versus the log of the compound concentration to determine the IC₅₀ value.

Quantitative Data from Related Compounds

The table below summarizes published data for active indolin-2-one derivatives, serving as a benchmark for the level of activity that this compound might aim to achieve.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound Structure / Class Biological Activity (IC₅₀) Experimental Model Citation
α,β-unsaturated ketone (4e) COX-2 Inhibition: 2.35 ± 0.04 µM In vitro COX-2 enzyme assay [2]
α,β-unsaturated ketone (9d) NO Production Inhibition: 10.03 ± 0.27 µM LPS-stimulated RAW 264.7 cells [2]
3,5-disubstituted derivative IL-6 Production Inhibition: 8.7 µM LPS-stimulated primary murine macrophages [3]
Indole-2-one (7i) Significant protection from septic death LPS-induced septic mouse model [1]

Proposed Mechanism of Action: GSK3β/NLRP3 Pathway Inhibition

Recent research on 3,5-disubstituted indolin-2-ones suggests a novel mechanism beyond COX-2 inhibition, involving the glycogen synthase kinase-3 beta (GSK3β) and the NLRP3 inflammasome. The following diagram illustrates this proposed pathway, which could be relevant for this compound derivatives.

G LPS LPS GSK3B GSK3β LPS->GSK3B Activates NFkB NF-κB Pathway LPS->NFkB Activates Indolin2One Indolin-2-one Derivative Indolin2One->GSK3B Inhibits GSK3B->NFkB Promotes NLRP3 NLRP3 Inflammasome GSK3B->NLRP3 Activates ProIL1B Pro-IL-1β NFkB->ProIL1B Induces Transcription ProIL18 Pro-IL-18 NFkB->ProIL18 Induces Transcription ActiveIL1B Active IL-1β NLRP3->ActiveIL1B Cleaves ActiveIL18 Active IL-18 NLRP3->ActiveIL18 Cleaves InflammatoryResponse Inflammatory Response ActiveIL1B->InflammatoryResponse ActiveIL18->InflammatoryResponse

Diagram Title: Proposed anti-inflammatory mechanism of indolin-2-ones via GSK3β/NLRP3 pathway.

Conclusion and Future Directions

While This compound remains an underexplored entity in anti-inflammatory research, its structural class holds significant promise. The protocols outlined provide a clear roadmap for its initial biological evaluation. Future work should focus on:

  • Synthetic Derivatization: Using the 6-amino group to create a library of novel compounds, such as amides, sulfonamides, or Schiff bases, to enhance potency and selectivity [2] [1].
  • Comprehensive Mechanistic Studies: Once in vitro activity is established, confirm its mechanism of action via detailed kinase and inflammasome activation assays.
  • ADME Profiling: Early assessment of drug-like properties, such as permeability in Blood-Brain Barrier models, as demonstrated for other anti-inflammatory indolinones [4].

References

Application Notes: 6-Aminoindolin-2-one as a Scaffold for Anti-inflammatory Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

1. Molecular Context and Rationale 6-Aminoindolin-2-one, also referred to as 6-aminooxindole, is a derivative of the indolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry due to its ability to interact with various biological targets. Recent research has explored 3,5-disubstituted indolin-2-one derivatives as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in inflammatory signaling pathways [1]. The inhibition of GSK-3β disrupts the Lipopolysaccharide (LPS)-induced activation of the NF-κB and NLRP3 inflammasome pathways, which are pivotal in the production of pro-inflammatory cytokines [1].

2. Key Investigated Biological Activities While direct analgesic effects for this compound are not documented in the search results, a closely related study on specific indolin-2-one derivatives has demonstrated promising anti-inflammatory activity, which is often linked to pain relief, particularly in inflammatory pain conditions. The primary mechanisms and findings include [1]:

  • GSK-3β Inhibition: The derivatives act as inhibitors of GSK-3β, a key regulator of inflammation.
  • Cytokine Suppression: They reduce the LPS-induced production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages.
  • NLRP3 Inflammasome Inhibition: The compounds prevent the activation of the NLRP3 inflammasome in both macrophages and peripheral blood mononuclear cells.
  • In Vivo Efficacy: Oral administration (30 mg/kg) in a rat model effectively prevented LPS-induced paw edema.

3. Physicochemical and Pharmacokinetic Profiling The following table summarizes the basic chemical properties of this compound, which are crucial for early-stage drug design and absorption, distribution, metabolism, and excretion (ADME) predictions [2].

Property Value / Description
CAS Number 150544-04-0 [2]
Molecular Formula C₈H₈N₂O [2]
Molecular Weight 148.16 g/mol [2]
Melting Point 200 °C (decomposition) [2]
Density 1.307 ± 0.06 g/cm³ (Predicted) [2]
pKa 14.24 ± 0.20 (Predicted) [2]

Experimental Protocols

The following protocols are adapted from research on active indolin-2-one derivatives and can be applied to evaluate the bioactivity of this compound and its analogs.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

1. Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. 2. Materials:

  • Primary murine macrophages (e.g., RAW 264.7 cell line)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Lipopolysaccharide (LPS)
  • Test compound (this compound or derivative)
  • ELISA kits for IL-6, TNF-α, and IL-1β
  • ATP (for NLRP3 activation)
  • Cell viability assay kit (e.g., MTT or CCK-8)

3. Methodology:

  • Cell Seeding and Pre-treatment: Seed macrophages in a 96-well plate and allow to adhere overnight. Pre-treat cells with a concentration range of the test compound (e.g., 1-100 µM) for a set period (e.g., 2 hours).
  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production. For NLRP3 inflammasome activation, add ATP as a second signal after LPS priming.
  • Cytokine Quantification: Collect cell culture supernatants. Measure the levels of IL-6, TNF-α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
  • Cytotoxicity Assessment: Perform a parallel MTT assay on treated cells to ensure that reduced cytokine levels are not due to compound cytotoxicity. The goal is to see activity without cytotoxicity, unlike the suppressive effect of dexamethasone on phagocytosis [1].

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine release compared to the LPS-only stimulated control.
  • Determine the half-maximal inhibitory concentration (IC₅₀) values for cytokine suppression using non-linear regression analysis.

Protocol 2: In Vivo Assessment of Anti-inflammatory Activity

1. Objective: To evaluate the efficacy of the test compound in a rodent model of acute inflammation. 2. Materials:

  • Laboratory rats (e.g., Wistar or Sprague-Dawley)
  • LPS
  • Test compound (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose)
  • Plethysmometer (for paw volume measurement)
  • Equipment for blood collection and serum preparation.

3. Methodology:

  • Animal Grouping and Dosing: Randomly assign rats to groups (n=5-8): Vehicle control, LPS-only control, and compound-treated groups. Administer the test compound (e.g., 30 mg/kg) or vehicle orally [1].
  • Inflammation Induction: At a predetermined time post-dosing (e.g., 1 hour), inject LPS subcutaneously into the hind paw to induce local inflammation.
  • Paw Volume Measurement: Measure paw volume using a plethysmometer immediately before and at regular intervals (e.g., 1, 2, 4, 6 hours) after LPS injection.
  • Biomarker Analysis: At the endpoint, collect blood and paw tissue samples. Measure serum levels of TNF-α, IL-1β, and Nitric Oxide (NO) using appropriate assay kits [1].

4. Data Analysis:

  • Compare the increase in paw volume and the levels of inflammatory biomarkers between the treated and control groups using statistical tests like one-way ANOVA followed by a post-hoc test. A significant reduction in the treated group indicates anti-inflammatory efficacy.

Visualizing the Anti-Inflammatory Signaling Pathway

The diagram below illustrates the proposed molecular mechanism of action for indolin-2-one derivatives, based on the referenced research [1].

G cluster_external External Inflammatory Stimulus cluster_intracellular Intracellular Signaling cluster_output Inflammatory Response LPS LPS GSK3b GSK3β LPS->GSK3b Stimulates NFkB NF-κB Pathway Activation GSK3b->NFkB Activates NLRP3 NLRP3 Inflammasome Activation GSK3b->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Produces NLRP3->Cytokines Produces Edema Inflammation & Pain (e.g., Paw Edema) Cytokines->Edema Causes Inhibitor Indolin-2-one Derivative Inhibitor->GSK3b Inhibits

Diagram Title: Proposed Anti-inflammatory Mechanism of Indolin-2-ones

Research Recommendations and Future Directions

Given the current lack of direct evidence for the analgesic properties of this compound, the following research steps are recommended to bridge this knowledge gap:

  • Targeted Biological Screening: Prioritize in vitro screening against known pain targets (e.g., COX-1/COX-2, opioid receptors, sodium channels) to identify a potential mechanism for analgesia.
  • Lead Optimization: If anti-inflammatory activity is confirmed, focus on synthesizing and evaluating 3,5- and 1,3,5-substituted analogs of this compound to improve potency and selectivity, following the lead of other indolin-2-one derivatives [1].
  • Direct Analgesia Models: Progress to established in vivo models of pain (e.g., hot plate test, formalin test, neuropathic pain models) to conclusively determine if the anti-inflammatory activity translates to measurable analgesic effects.

References

6-Aminoindolin-2-one biochemical research applications

Author: Smolecule Technical Support Team. Date: February 2026

Indolin-2-one Scaffold in Biomedical Research

The indolin-2-one core structure is a privileged scaffold in drug discovery. While your query focuses on the 6-amino derivative, research has extensively explored other substitutions on this ring system for various therapeutic applications. The table below summarizes key research areas for indolin-2-one-based compounds:

Research Area Key Findings / Mechanism of Action Specific Compound Examples (not 6-amino)
Inflammation & Metabolic Disease [1] Inhibition of GSK3β, leading to suppression of the LPS-induced NF-κB and NLRP3 inflammasome pathways. Combines anti-inflammatory, antioxidant, and antidiabetic potential. 3,5-disubstituted derivatives (e.g., Compound 3 and 5)
Cancer Therapy: Redox Modulation [2] Inhibition of Thioredoxin Reductase (TrxR) by targeting the selenocysteine residue. Leads to oxidative stress, activation of MAPK pathways, and apoptosis. N-butyl or N-benzyl substituted 3-(2-oxoethylidene)indolin-2-ones (e.g., Compound 4 and 5)
Cancer Therapy: Kinase Inhibition [2] Well-established as a scaffold for protein kinase inhibitors. Sunitinib (an arylideneindolin-2-one)
Cancer Immunotherapy [3] Small molecule inhibitors of the "do not eat me" CD47-SIRPα signaling pathway, enhancing macrophage phagocytosis of tumor cells. RRx-001

The following diagram illustrates the inflammation mechanism explored for 3,5-disubstituted indolin-2-one derivatives, which involves multiple pathways:

G LPS LPS Stimulus GSK3b GSK3β LPS->GSK3b activates NFkB NF-κB Pathway GSK3b->NFkB NLRP3 NLRP3 Inflammasome Activation GSK3b->NLRP3 IL6 IL-6 Production NFkB->IL6 TNFa TNF-α Production NFkB->TNFa IL1b IL-1β Production NLRP3->IL1b Inhibitor Indolin-2-one Derivatives Inhibitor->GSK3b inhibits

Detailed Experimental Protocols

The following protocols are generalized from studies on bioactive indolin-2-one derivatives and can serve as a starting point for investigating new compounds like 6-aminoindolin-2-one.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol is adapted from research on indolin-2-one derivatives targeting LPS-induced inflammation [1].

1. Objectives

  • To evaluate the ability of test compounds to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages.
  • To assess compound cytotoxicity.

2. Materials & Reagents

  • Cells: Primary murine macrophages or cell lines like RAW 264.7.
  • Stimulant: Lipopolysaccharide (LPS).
  • Test Compounds: e.g., this compound and reference compounds dissolved in DMSO.
  • Assay Kits: ELISA kits for IL-6, TNF-α, and IL-1β.
  • Cytotoxicity Kit: MTT or LDH-based assay kit.
  • Equipment: CO₂ incubator, cell culture hood, microplate reader.

3. Step-by-Step Procedure

Part A: Cell Seeding and Treatment

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
  • Pre-treat cells with a range of concentrations of the test compound (e.g., 1-100 µM) for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined period (e.g., 6-24 hours). Include controls (untreated, LPS-only, and vehicle control).

Part B: Cytokine Measurement

  • After incubation, collect the cell culture supernatant by centrifugation.
  • Measure the levels of IL-6, TNF-α, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
  • Calculate the IC₅₀ value (concentration that inhibits 50% of cytokine production).

Part C: Cytotoxicity Assessment (MTT Assay)

  • After supernatant collection, add MTT reagent (0.5 mg/mL) to the cells and incubate for 2-4 hours.
  • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
  • Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control.

4. Data Analysis

  • Plot dose-response curves for cytokine inhibition and cell viability.
  • Calculate the selectivity index (SI = Cytotoxicity IC₅₀ / Anti-inflammatory IC₅₀) to identify compounds with specific activity.
Protocol 2: Evaluation of Anti-cancer Activity via TrxR Inhibition

This protocol is based on studies of indolin-2-one compounds as TrxR inhibitors [2].

1. Objectives

  • To determine the inhibitory activity of compounds against purified TrxR enzyme.
  • To correlate TrxR inhibition with anti-proliferative effects in cancer cells.

2. Materials & Reagents

  • Enzyme: Recombinant rat or human TrxR.
  • Substrate: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
  • Cofactor: NADPH.
  • Cells: Human cancer cell lines (e.g., HCT 116 colorectal carcinoma, MCF-7 breast carcinoma).
  • Assay Kits: CellTiter-Glo or MTT for proliferation, and kits for measuring caspase-3 activity.

3. Step-by-Step Procedure

Part A: Direct TrxR Enzyme Inhibition Assay

  • In a 96-well plate, mix TrxR with the test compound in a suitable buffer and pre-incubate for 30 minutes.
  • Initiate the reaction by adding NADPH and DTNB.
  • Monitor the linear increase in absorbance at 412 nm for 10 minutes, which corresponds to the reduction of DTNB by TrxR.
  • Calculate the percentage inhibition and IC₅₀ value.

Part B: Cellular Anti-proliferative and Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate and culture overnight.
  • Treat cells with a serial dilution of the test compound for 72 hours.
  • Assess cell viability/proliferation using the CellTiter-Glo luminescent assay.
  • Determine the GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (concentration for 50% cell death) values.

Part C: Apoptosis Detection (Caspase-3 Activation)

  • Treat cells with the test compound at its LC₅₀ concentration for 24-48 hours.
  • Harvest cells and lyse them. Measure caspase-3 activity using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA) according to the kit protocol.
  • An increase in cleaved substrate indicates apoptosis induction.

The mechanism of action for TrxR-inhibiting indolin-2-one derivatives involves a cascade that leads to programmed cell death, as shown below:

G Compound Indolin-2-one Derivative TrxR Inhibits TrxR Compound->TrxR OxStress Oxidative Stress TrxR->OxStress ASK1 ASK1 Activation OxStress->ASK1 MAPK p38 / JNK MAPK Pathway ASK1->MAPK Apoptosis Apoptosis (Caspase-3 Activation, PARP Cleavage) MAPK->Apoptosis

A Guide for Exploring this compound

Since direct data on this compound is limited, here is a strategic approach to initiate your research:

  • Leverage Commercial Sources: The compound is available from several chemical suppliers (e.g., Accela ChemBio, Alchem Pharmtech) with listed purities (97% to 99%), making it accessible for initial testing [4].
  • Prioritize Key Assays: Based on the known bioactivities of its structural relatives, you should prioritize the following screens:
    • Kinase Inhibition Panels: Test against a broad panel of kinases.
    • Cellular Inflammation Models: Use the protocol for LPS-induced inflammation in macrophages.
    • Viability Assays: Screen against a diverse set of cancer cell lines to identify potential cytotoxicity.
    • Targeted Redox Assays: Evaluate its activity in the TrxR inhibition assay described above.
  • Rational Design: The 6-amino group is a chemical handle. You can use it to synthesize new derivatives, creating amides or sulfonamides to explore structure-activity relationships and enhance potency or selectivity.

Conclusion

References

Application Notes: The 6-Aminoindolin-2-one Scaffold

Author: Smolecule Technical Support Team. Date: February 2026

The indolin-2-one core structure is a recognized pharmacophore in drug discovery, with the 6-amino derivative serving as a key intermediate and scaffold for designing novel bioactive molecules [1]. Its significance is highlighted by the approval of drugs like Sunitinib, an indolin-2-one derivative used to treat renal cell carcinoma and gastrointestinal stromal tumors [2].

The primary application of this scaffold is in developing tyrosine kinase inhibitors, especially against VEGFRs. Inhibiting VEGFRs disrupts angiogenesis (the formation of new blood vessels), which is a critical requirement for tumor growth and metastasis [2]. Structure-Activity Relationship (SAR) studies consistently show that the indolin-2-one core is essential for this inhibitory activity, and substitutions at the C-3 position of the oxindole ring profoundly influence both antiangiogenic and anticancer potency [2] [1].

Experimental Protocols

Chemical Synthesis of 6-Aminoindolin-2-one

The following protocol outlines a reliable synthesis of the this compound core from 2,4-dinitrophenylacetic acid, adapted from published procedures [3].

  • Objective: To synthesize this compound (CAS 150544-04-0) as a building block for further analog development.
  • Materials:
    • 2,4-Dinitrophenylacetic acid
    • Ethanol (absolute)
    • 10% Palladium on Carbon (Pd/C) catalyst
    • p-Toluenesulfonic acid (p-TsOH)
    • Diatomaceous earth
    • Inert atmosphere (Nitrogen gas)
    • Hydrogen gas (H₂) at 45 psi
  • Equipment: Hydrogenation apparatus (e.g., Parr shaker), round-bottom flask, reflux condenser, heating mantle, filtration setup.
  • Procedure:
    • Dissolution: Dissolve 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in 200 mL of ethanol in a hydrogenation vessel.
    • Purging: Purge the reaction mixture with nitrogen gas to displace oxygen.
    • Catalyst Addition: Add 400 mg of 10% Pd/C catalyst to the mixture.
    • Hydrogenation: Subject the mixture to hydrogenation at 45 psi H₂ pressure for approximately 2 hours. Monitor for reaction completion (e.g., by TLC).
    • Filtration: After hydrogenation, transfer the mixture and filter it through a pad of diatomaceous earth to remove the catalyst. Collect the filtrate.
    • Cyclization: Transfer the filtrate to a round-bottom flask, add 150 mg of p-toluenesulfonic acid, and fit the flask with a reflux condenser.
    • Heating: Heat the mixture to reflux and maintain overnight (~12-16 hours).
    • Isolation: Allow the reaction mixture to cool. The product precipitates as brown crystals. Collect the solid by vacuum filtration.
    • Drying: Wash the crystals with cold ethanol and dry under vacuum to obtain the pure product.
  • Expected Outcome: The typical yield is around 72% (4.68 g). Characterization data should include:
    • ¹H NMR (DMSO-d₆): δ 10.05 (s, 1H), 6.76 (d, J = 8.7 Hz, 1H), 6.07 (m, 2H), 4.97 (br s, 2H), 3.20 (s, 2H) [3].
    • LRMS (M+): 148.7 [3].
Protocol for Probing Functional Group Interactions

This general methodology helps determine the role of specific functional groups in a lead compound's binding to its biological target [4].

  • Objective: To determine if a carbonyl group on a this compound analog acts as a hydrogen bond acceptor in its interaction with a target protein (e.g., VEGFR).
  • Principle: A carbonyl (C=O) can only act as a hydrogen bond acceptor. Its modification to a group that cannot accept hydrogen bonds (like CH₂ or CHCH₃) will cause a significant drop in biological activity if the interaction is critical [4].
  • Design:
    • Synthesize Analogs: Create a series of compounds where the carbonyl group is systematically altered.
      • Reference compound: The lead molecule with the intact carbonyl.
      • Analog A: Replace C=O with CH₂.
      • Analog B: Replace C=O with C=CH₂.
    • Biological Testing: Evaluate all compounds in a consistent biological assay (e.g., a VEGFR kinase inhibition assay or an anti-proliferation assay against a relevant cancer cell line).
  • Interpretation: A substantial loss of activity in Analogs A and B compared to the reference compound strongly suggests the carbonyl group is involved in a key hydrogen bond with the target protein [4].

Structure-Activity Relationship (SAR) Data

Logical strategies like molecular hybridization, bioisosteric substitution, and scaffold hopping are employed to optimize this scaffold [1]. The table below summarizes key SAR findings.

Modification Site Key SAR Findings Impact on Activity
Indolin-2-one Core The core scaffold is necessary for VEGFR inhibition [2]. Essential; removal abolishes activity.
C-3 Position Substitutions at this position are a major determinant of activity [2] [1]. High; can dramatically improve or decrease potency and selectivity.
Aryl Portion Modifications on the aromatic ring system can influence target selectivity and pharmacokinetics [1]. Medium to High; used to fine-tune drug properties.
N-1 Position Alkylation can be used to modulate solubility and metabolic stability [1]. Medium; primarily affects drug-like properties.

Experimental Workflow & Pathway Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the core synthesis pathway and the overall drug discovery workflow for this scaffold.

SynthesisPathway Start 2,4-Dinitrophenylacetic Acid Intermediate Reduction Intermediate Start->Intermediate H₂, Pd/C EtOH, 2h Product This compound Intermediate->Product p-TsOH Reflux, Overnight

Synthesis of this compound Core [3]

DrugDiscoveryWorkflow cluster_sar Structure-Activity Relationship (SAR) Cycle Design Design Analog Synthesize Synthesize Design->Synthesize Test Biological Test Synthesize->Test Analyze Analyze Data Test->Analyze Analyze->Design Optimize Lead Optimization Analyze->Optimize Start Lead Identification (this compound) Start->Design Optimize->Design  Iterative Refinement Preclinical Preclinical Candidate Optimize->Preclinical

Workflow for Indolin-2-one Based Drug Discovery [2] [1] [4]

Key Considerations for Researchers

  • Single Variable Modification: For clear SAR interpretation, introduce only one structural change at a time between synthesized analogs. Multiple simultaneous modifications make it impossible to attribute changes in biological activity to a specific chemical alteration [4].
  • Beyond Binding: When a functional group like a hydroxyl is found to be essential, consider that the loss of activity upon its modification could be due to factors beyond the loss of a hydrogen bond. Changes in molecular volume, acidity, solubility, and overall conformation must also be evaluated [4].
  • Hybrid Strategies: To enhance efficacy and overcome limitations like toxicity, consider designing hybrid molecules that link the this compound scaffold to other pharmacophores through rational synthetic strategies [1].

References

6-Aminoindolin-2-one hydrogenation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Aminoindolin-2-one

The table below summarizes the key identifiers and physical properties of this compound, a valuable synthetic intermediate in medicinal chemistry.

Property Category Details
IUPAC Name 6-Amino-1,3-dihydro-2H-indol-2-one [1] [2]
CAS Registry Number 150544-04-0 [1] [2]
Molecular Formula C₈H₈N₂O [1] [2]
Molecular Weight 148.16 g/mol [1] [2]
Physical Form Brown to black solid [1]
Melting Point 200 °C (decomposition) [1]
Boiling Point 394.3 ± 42.0 °C (Predicted) [1]
Density 1.307 ± 0.06 g/cm³ (Predicted) [1]
pKa 14.24 ± 0.20 (Predicted) [1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature [1]

Synthetic Protocols

While a direct hydrogenation protocol is not available, one synthesis method uses hydrogenation as a key step in the formation of the indolin-2-one core.

General Procedure for Synthesis from 2,4-Dinitrophenylacetic Acid

This method involves a hydrogenative cyclization to construct the oxindole core from a dinitro precursor [1].

  • Step 1 - Reaction Setup: Dissolve 2,4-dinitrophenylacetic acid (10 g, 44 mmol) in 200 mL of ethanol and purge the solution with an inert gas such as nitrogen.
  • Step 2 - Catalytic Hydrogenation: Add a 10% Pd/C catalyst (400 mg) to the solution and conduct hydrogenation at a pressure of 45 psi for 2 hours. This step reduces the nitro groups.
  • Step 3 - Acid-Catalyzed Cyclization: After hydrogenation, transfer the mixture to a round-bottom flask. Add p-toluenesulfonic acid (150 mg) as a catalyst and heat the mixture under reflux overnight. This step promotes cyclization to form the this compound.
  • Step 4 - Work-up and Isolation: Filter the reaction mixture through diatomaceous earth to remove the catalyst. Concentrate the filtrate under reduced pressure. The product precipitates as brown crystals, which can be collected by filtration. A reported yield for this process is 4.68 g (72%) [1].
  • Product Characterization: The product can be confirmed by ¹H NMR spectroscopy, with characteristic peaks reported in DMSO-d₆ as: δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J = 8.7 Hz, 1H), 10.05 (s, 1H) [1].

Workflow and Method Selection

The following diagram outlines the decision-making process for synthesizing and handling this compound.

G Start Start: Plan Synthesis of This compound A Select Synthetic Route Start->A B Hydrogenative Cyclization from 2,4-Dinitrophenylacetic Acid A->B F Apply Strict Safety Measures C Execute Hydrogenation (45 psi H₂, 10% Pd/C, 2h) B->C D Perform Cyclization (Reflux with p-TsOH) C->D E Isolate and Purify Product D->E End Obtain Final Product for Drug R&D E->End G Store under Inert Atmosphere, in Dark, at Room Temp F->G For Storage G->End

Safety and Handling Considerations

  • Hazard Information: While a specific safety data sheet for this compound was not found, a closely related compound, 7-aminoindolin-2-one, is classified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [3]. It is prudent to handle this compound with equivalent caution.
  • Precautions: Always conduct risk assessments before starting experiments. Use appropriate Personal Protective Equipment (PPE) including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of powders [3].
  • Storage: The compound should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature to maintain stability [1].

Conclusion

This compound is a synthetically accessible building block with predictable physical properties. The hydrogenative cyclization protocol provides a viable route to its synthesis. Researchers should adhere to strict safety protocols when handling this and related aminoindolinone compounds due to potential health hazards.

References

Palladium-Catalyzed Reactions for Indolinone Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of indolin-2-one is a privileged scaffold in medicinal chemistry. While the search results do not explicitly mention 6-aminoindolin-2-one, they extensively discuss the functionalization of related indole and indolinone derivatives [1] [2] [3]. The amino group at the 6-position is an electron-donating group that can influence the reactivity and regioselectivity of palladium-catalyzed reactions, particularly in C-H activation processes.

The table below summarizes common palladium-catalyzed reactions applicable to functionalizing heterocyclic scaffolds like indolinone.

Reaction Type Key Components Potential Application to this compound Common Catalysts References
Heck Alkenylation Aryl/vinyl halide, Olefin, Base Alkenylation at C-3 position of the indolinone core Pd(OAc)₂, PdCl₂, PPh₃ [1] [3] [4]
Suzuki-Miyaura Coupling Aryl halide, Boronic acid/ester, Base Synthesis of biaryl derivatives at C-3 or on the benzene ring Pd(OAc)₂, SPhos, XPhos, PdCl₂(PPh₃)₂ [5] [6]
Sonogashira Coupling Aryl halide, Terminal alkyne, Base, (CuI) Introduction of alkynyl groups for further derivatization PdCl₂(PPh₃)₂, CuI (optional) [5] [7]
Buchwald-Hartwig Amination Aryl halide, Amine, Base Modification of the 6-amino group or introduction of other amines Pd₂(dba)₃, BrettPhos, RuPhos [5] [8]
C-H Functionalization Arene, Oxidant (e.g., hypervalent iodine) Direct arylation or alkenylation, guided by the 6-amino group as a directing group Pd(OAc)₂, PhI(OAc)₂ [1] [9]

Generic Experimental Protocol Framework

Since exact protocols for this compound are not available, the following is a composite protocol based on general procedures for indole/indolinone functionalization, which should be optimized for your specific substrate [5] [3] [6].

Representative Protocol: Suzuki-Miyaura Cross-Coupling at C-3

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reagents:

    • This compound (1.0 equiv)
    • Arylboronic acid (1.2 - 1.5 equiv)
    • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
    • Ligand (e.g., SPhos or XPhos, 2-4 mol%)
    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
    • Solvent (e.g., DMF, THF, or Dioxane/H₂O mixture, ~0.1 M concentration)
  • Procedure:

    • Charge the reaction vessel with this compound, the palladium catalyst, ligand, and base.
    • Evacuate and backfill the vessel with an inert gas three times.
    • Add the degassed solvent and arylboronic acid via syringe.
    • Heat the reaction mixture to a temperature between 80-100 °C and monitor by TLC or LC-MS until completion (typically 4-16 hours).
    • After cooling to room temperature, quench the reaction by adding water or a saturated ammonium chloride solution.
    • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel.

Critical Parameters for Optimization:

  • Pre-catalyst Activation: Efficient reduction of Pd(II) pre-catalysts to the active Pd(0) species is crucial. Using primary alcohols as sacrificial reductants can prevent unwanted phosphine ligand oxidation and reagent consumption [5].
  • Ligand and Base Selection: The choice of ligand (e.g., SPhos, XPhos, Xantphos) and base (e.g., Cs₂CO₃, K₃PO₄) is highly dependent on the specific coupling partners and must be screened for optimal results [5] [6].
  • Solvent System: Polar aprotic solvents like DMF and DMSO are common, but greener alternatives like γ-valerolactone-based ionic liquids have been successfully used for Sonogashira reactions [7].

Visualizing Key Workflows and Mechanisms

The following diagrams illustrate the core catalytic cycle and a strategic approach to functionalizing the this compound scaffold.

G compound Organic Halide R-X PD0_OX Oxidative Addition compound->PD0_OX olefin Olefin migratory Migratory Insertion olefin->migratory product Alkenylated Product PD0 Pd(0)Ln PD0->PD0_OX complex1 R-Pd(II)-X Ln PD0_OX->complex1 complex1->migratory complex2 Alkyl-Pd(II)-X Ln migratory->complex2 beta β-Hydride Elimination complex2->beta complex3 H-Pd(II)-X Ln + Product beta->complex3 reductive Reductive Elimination complex3->reductive reductive->product reductive->PD0 base Base base->complex3 regenerates

G start This compound Core Scaffold route1 C-H Functionalization (Amino group as Director) start->route1 route2 Suzuki/Sonogashira Coupling (at C-3) start->route2 route3 Buchwald-Hartwig (Modify N-1 or N-6) start->route3 product1 C-H Arylated/Alkenylated Derivatives route1->product1 product2 C-3 Functionalized Indolinones route2->product2 product3 Diversified Amine Derivatives route3->product3

Key Considerations for Research and Development

  • Directing Group Effect: The 6-amino group can act as a powerful directing group in Pd-catalyzed C-H functionalization, enabling regioselective arylation or alkenylation at ortho positions on the benzene ring [1] [9]. Protecting the amine (e.g., as a pivalamide or using a pyridinylsulfonyl group) can also be a strategic tool to control regioselectivity [1].
  • Oxidative Systems: For C-H functionalization and some cascade reactions, an oxidant is required to regenerate the active Pd(II) catalyst from Pd(0). Common oxidants include benzoquinone, Cu(OAc)₂, AgOAc, and hypervalent iodine reagents like PhI(OAc)₂ [1] [3] [9].
  • Pharmaceutical Context: Functionalized indolinones are key intermediates in drug discovery. For instance, similar scaffolds have been designed as inhibitors of the Hedgehog signaling pathway, which is a target in cancer therapy [2].

References

Comprehensive Application Notes and Protocols: Synthesis of 6-Aminoindolin-2-one Spirocyclic Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spirocyclic Oxindole Scaffolds

Spirocyclic oxindole derivatives represent a privileged structural motif in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which enable efficient interaction with biological targets. The spiro[indoline-3,2'-pyrrolidine] framework, in particular, incorporates a stereogenic spirocenter at the C3 position of the oxindole core, creating a well-defined spatial orientation of substituents that is crucial for biological recognition [1]. This structural architecture is found in numerous natural alkaloids with demonstrated bioactivities, including coerulescine, horsfiline, and elacomine, which have inspired the development of synthetic analogues with enhanced pharmacological properties [1] [2].

The incorporation of a 6-amino substituent on the indolin-2-one scaffold introduces additional hydrogen bonding capabilities and polarity, which can significantly influence both the synthetic approach and the resulting biological activity profile. The electron-donating character of the amino group modifies the electronic properties of the indole ring, affecting its reactivity in spirocyclization processes [2]. From a pharmacological perspective, this substitution can enhance water solubility and provide specific interaction points with biological targets, potentially improving drug-like properties. The synthesis of these complex molecular architectures, however, presents significant challenges due to the thermodynamic instability of spiroindolenine intermediates, which tend to undergo rapid 1,2-migration to restore aromaticity [2]. This application note provides detailed protocols for accessing these valuable structures while addressing the specific considerations introduced by the 6-amino substitution.

Table 1: Core Spirocyclic Frameworks Derived from 6-Aminoindolin-2-one

Spirocycle Type Key Structural Features Potential Biological Applications Synthetic Challenges
Spiro[indoline-3,2'-pyrrolidine] Two nitrogen heterocycles, spiro C3 center Antimicrobial, anticancer, neuroprotective Radical intermediate stability, diastereoselectivity control
Spiro[indoline-3,3'-pyrrolizidine] Bridged bicyclic system at C3 Antitumor agents, kinase inhibitors Regiocontrol during cyclization
Spiro[indoline-3,2'-piperidine] Six-membered spirocycle CNS-active compounds, receptor modulators Conformational flexibility management
Spiro[pyrrolidine-3,3'-oxindole] Embedded pyrrolidine ring Antipsychotic, cognitive enhancers Stereocenter control during construction

Synthetic Methodologies and Experimental Protocols

Fe(II)-Catalyzed Spirocyclization of Oxime Acetates

Radical spirocyclization approaches have emerged as powerful methods for constructing spirocyclic oxindoles under mild conditions. The following optimized protocol describes an iron-catalyzed domino process that efficiently delivers spiro[indoline-3,2'-pyrrolidine] derivatives from readily accessible 2-arylindole precursors [1].

2.1.1 Protocol: Synthesis of β-3-Indolyl Ketone Oxime Acetates (Precursors)
  • Reagents:

    • 2-Aryl-6-aminoindole (1.0 equiv.)
    • α,β-Unsaturated ketone (1.2 equiv.)
    • Trimethylsilyl chloride (0.2 equiv.)
    • Hydroxylamine hydrochloride (1.5 equiv.)
    • Acetic anhydride (2.0 equiv.)
    • Pyridine (3.0 equiv.)
    • Anhydrous acetonitrile (0.1 M concentration)
  • Procedure:

    • Charge a flame-dried round-bottom flask with 2-aryl-6-aminoindole (5 mmol) and anhydrous acetonitrile (50 mL) under nitrogen atmosphere.
    • Add trimethylsilyl chloride (1 mmol) and stir for 5 minutes at room temperature.
    • Add α,β-unsaturated ketone (6 mmol) dropwise via syringe over 5 minutes.
    • Heat the reaction mixture to 60°C and monitor by TLC until starting material is consumed (typically 3-5 hours).
    • Cool the reaction to room temperature and concentrate under reduced pressure.
    • Redissolve the crude β-3-indolyl ketone in ethanol (20 mL) and add hydroxylamine hydrochloride (7.5 mmol).
    • Add pyridine (15 mmol) slowly and heat the mixture to reflux for 2 hours.
    • Cool to room temperature, pour into ice-water (100 mL), and extract with ethyl acetate (3 × 50 mL).
    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
    • Redissolve the crude oxime in dichloromethane (20 mL), add acetic anhydride (10 mmol) and pyridine (15 mmol) at 0°C.
    • Stir at room temperature for 12 hours, then quench with saturated NaHCO₃ solution (50 mL).
    • Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and concentrate.
    • Purify by flash chromatography (hexanes/ethyl acetate 3:1) to obtain the oxime acetate as a white solid.
  • Notes:

    • For 6-amino substituted indoles, protect the amino group as acetamide during this sequence to prevent side reactions.
    • Substrates with strongly electron-withdrawing groups (e.g., nitro) on the benzoyl moiety may require extended reaction times or fail to react [1].
    • α,β-Unsaturated ketones bearing acid-sensitive motifs (e.g., N-methylpyrrole) are incompatible due to decomposition under reaction conditions [1].
2.1.2 Protocol: Fe(II)-Catalyzed Spirocyclization
  • Reagents:

    • β-3-Indolyl ketone oxime acetate (1.0 equiv.)
    • FeCl₂ (0.2 equiv.)
    • Anhydrous acetonitrile (0.05 M concentration)
  • Procedure:

    • Charge an oven-dried Schlenk tube with β-3-indolyl ketone oxime acetate (1 mmol) and FeCl₂ (0.2 mmol).
    • Add anhydrous acetonitrile (20 mL) and purge with nitrogen for 10 minutes.
    • Stir the reaction mixture at room temperature for 6-12 hours under nitrogen atmosphere.
    • Monitor reaction progress by TLC or LC-MS until complete consumption of starting material.
    • Quench the reaction by adding saturated NH₄Cl solution (20 mL).
    • Extract with ethyl acetate (3 × 30 mL), combine organic layers, and dry over Na₂SO₄.
    • Concentrate under reduced pressure and purify by flash chromatography (hexanes/ethyl acetate 2:1 to 1:2 gradient) to afford the spirocyclic product.
  • Scale-Up Considerations:

    • When scaling to 4 mmol, expect decreased yields (approximately 55% compared to 70% on smaller scale) [1].
    • For larger scales, add the oxime acetate portionwise over 2 hours to maintain concentration.
  • Substrate Scope Limitations:

    • Alkyl substituents at the keto group yield decreased to 20% [1].
    • 2-Naphthylindole substrates fail to cyclize due to steric hindrance [1].
    • ortho-Methyl substitution on the ketone moiety prevents cyclization [1].

Table 2: Optimization of Fe(II)-Catalyzed Spirocyclization Conditions

Variation from Standard Yield (%) Diastereomeric Ratio Comments
Standard conditions 70 1:10 Optimal balance of yield and selectivity
FeCl₂ (10 mol%) 45 1:8 Incomplete conversion
Fe(OTf)₂ instead of FeCl₂ 65 1:9 Comparable efficiency
Reaction at 60°C 55 1:6 Reduced selectivity at elevated temperature
DMF as solvent 30 1:4 Poor yield and selectivity
Under air atmosphere 25 1:3 Radical pathway inhibited by oxygen
Multicomponent Assembly of Spirooxindolopyrrolidines

Multicomponent reactions offer efficient access to complex spirocyclic architectures in a single synthetic operation. The following protocol describes a regio- and stereoselective one-pot synthesis of spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids using an ionic liquid solvent system [3].

2.2.1 Protocol: One-Pot Spirocyclization in [bmim]Br
  • Reagents:

    • 6-Aminoisatin (1.0 equiv.)
    • L-Phenylalanine (2.05 equiv.)
    • (3E,5E)-3,5-Bis(arylidene)piperidin-4-one (1.0 equiv.)
    • 1-Butyl-3-methylimidazolium bromide ([bmim]Br, 2 mL per 1 mmol of isatin)
    • Methanol for precipitation
  • Procedure:

    • Place [bmim]Br (2 mL) in a round-bottom flask and heat to 80°C with stirring.
    • Add 6-aminoisatin (1 mmol), L-phenylalanine (2.05 mmol), and (3E,5E)-3,5-bis(arylidene)piperidin-4-one (1 mmol) sequentially.
    • Maintain temperature at 80°C and monitor reaction by TLC (typically complete within 2 hours).
    • Cool the reaction mixture to room temperature and add methanol (10 mL) to precipitate the product.
    • Filter the solid and wash with cold methanol (3 × 5 mL).
    • Purify by recrystallization from ethanol/water (4:1) to afford the pure spirocyclic product.
  • Reaction Mechanism:

    • The transformation proceeds through a tandem process involving 1,3-dipolar cycloaddition followed by enamine formation [3].
    • Initially, azomethine ylide generated in situ from isatin and L-phenylalanine undergoes regioselective cycloaddition with the bis-benzylidenepiperidinone dipolarophile.
    • The secondary amine in the initial cycloadduct then condenses with 2-phenylacetaldehyde (generated in situ from hydrolysis of another molecule of azomethine ylide) to form the enamine moiety.
  • Notes:

    • The ionic liquid solvent is crucial for high yields; conventional solvents like methanol, acetonitrile, or dioxane provide only 25-50% yield even after extended reaction times [3].
    • The [bmim]Br can be recovered and reused by washing with ethyl acetate, followed by drying under vacuum at 80°C for 24 hours.

Structural Characterization and Analytical Protocols

NMR Spectroscopy for Spirocycle Verification

Structural elucidation of spirocyclic oxindoles relies heavily on NMR techniques to confirm the spiro architecture and establish relative stereochemistry. For 6-amino substituted derivatives, particular attention should be paid to the characteristic chemical shifts and coupling patterns [3].

  • ¹H NMR Characteristics:

    • The 4′-CH proton (benzylic proton of pyrrolidine ring) appears as a doublet at approximately δ 4.38 ppm (J = 10.3 Hz), establishing regiochemistry of cycloaddition [3].
    • The 5′-CH proton resonates as a multiplet at δ 4.75-4.78 ppm, coupled to 4′-CH in H,H-COSY experiments.
    • The 6′-CH₂ protons appear as multiplets at δ 2.79-2.82 and 3.03-3.07 ppm.
    • For 6-amino derivatives, the aromatic protons show characteristic patterns with the H5 proton upfield shifted relative to unsubstituted oxindoles.
  • ¹³C NMR Characteristics:

    • The spiro carbon (C-3) resonates at δ 71.09 ppm [3].
    • The C-2′ carbon appears at δ 66.96 ppm.
    • Methylene carbons (C-6′, C-2″, C-6″) appear at δ 39.48, 46.93, and 53.01 ppm, respectively (DEPT-135 verification).
    • The piperidone carbonyl is observed at δ 197.79 ppm.
  • 2D NMR Experiments:

    • Perform H,H-COSY to establish proton connectivity networks, particularly between 4′-CH, 5′-CH, and 6′-CH₂ protons.
    • HSQC/HMQC experiments correlate protons to directly bonded carbons.
    • HMBC experiments provide long-range correlations, particularly between the spiro carbon and adjacent protons, confirming the spiro connectivity.
Mechanistic Pathway for Fe(II)-Catalyzed Spirocyclization

The following diagram illustrates the proposed radical mechanism for the Fe(II)-catalyzed spirocyclization, which proceeds through single-electron transfer and radical intermediates:

G compound1 Oxime Acetate intermediate1 Fe(II) Complex compound1->intermediate1 Coordination intermediate2 Iminyl Radical intermediate1->intermediate2 N-O Cleavage intermediate3 Carbon Radical intermediate2->intermediate3 5-exo-trig Cyclization product Spirocyclic Product intermediate3->product Oxidation fe_species Fe(III) intermediate3->fe_species SET fe_species->intermediate1 Reduction

Diagram 1: Radical mechanism for Fe(II)-catalyzed spirocyclization (76 characters)

Biological Evaluation Protocols

Cytotoxicity Assessment Against Cancer Cell Lines

Anticancer activity evaluation of synthesized this compound spirocyclic derivatives follows standardized protocols using established cancer cell lines. The following method details assessment against FaDu hypopharyngeal tumor cells, with applicability to other cell lines [3].

4.1.1 Protocol: MTT Cytotoxicity Assay
  • Reagents and Materials:

    • FaDu hypopharyngeal tumor cells (ATCC HTB-43)
    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
    • DMSO for solubilization
    • Test compounds dissolved in DMSO (final concentration <0.1%)
    • Bleomycin as positive control
  • Procedure:

    • Seed FaDu cells in 96-well plates at 5 × 10³ cells/well in 100 μL complete medium.
    • Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
    • Prepare serial dilutions of test compounds in complete medium (typically 1-100 μM range).
    • Replace medium with compound-containing medium (100 μL/well).
    • Include vehicle control (DMSO alone) and positive control (bleomycin).
    • Incubate for 48 hours under standard conditions.
    • Add MTT solution (10 μL of 5 mg/mL stock) to each well.
    • Incubate for 4 hours at 37°C.
    • Carefully remove medium and add DMSO (100 μL/well) to solubilize formazan crystals.
    • Measure absorbance at 570 nm with reference at 630 nm.
    • Calculate percentage viability relative to vehicle control.
    • Determine IC₅₀ values using nonlinear regression of log(inhibitor) vs. response curves.
  • Data Interpretation:

    • Compounds with IC₅₀ values <20 μM are considered highly active.
    • Values between 20-50 μM indicate moderate activity.
    • Values >50 μM suggest weak cytotoxicity.

Table 3: Cytotoxicity Profile of Representative Spirooxindole Derivatives

Compound Substituents FaDu IC₅₀ (μM) Structure-Activity Insights
5a Parent unsubstituted 19 ± 3 Benchmark compound with good activity
5g 2-Methyl aryl 20 ± 2 ortho-Substitution tolerated
5e 2,4-Dichloro aryl 22 ± 4 Electron-withdrawing groups compatible
5l Bromo substituent >100 Inactive derivative
5m Nitro substituent >100 Inactive derivative
Bleomycin Positive control 21.8 ± 7.3 Reference standard
Apoptosis Detection Protocol

Apoptosis induction is a key mechanism for many anticancer agents. The following protocol details morphological assessment of apoptosis using acridine orange/ethidium bromide dual staining [3].

  • Reagents:

    • Acridine orange stock solution (1 mg/mL in PBS)
    • Ethidium bromide stock solution (1 mg/mL in PBS)
    • Phosphate buffered saline (PBS), pH 7.4
    • Fixative (methanol:acetic acid, 3:1)
  • Procedure:

    • Treat cancer cells with test compounds at their IC₅₀ concentrations for 48 hours.
    • Harvest cells by trypsinization and wash with PBS.
    • Fix cells with cold fixative for 10 minutes.
    • Prepare working stain (acridine orange:ethidium bromide 1:1).
    • Mix cell suspension (10 μL) with working stain (10 μL) on microscope slide.
    • Place coverslip and examine immediately under fluorescence microscope.
    • Count at least 200 cells per sample and categorize based on staining patterns.
  • Morphological Classification:

    • Viable cells: Uniformly green nuclei with organized structure
    • Early apoptotic: Crescent-shaped yellow-green chromatin condensation
    • Late apoptotic: Orange-to-red nuclei with chromatin fragmentation
    • Necrotic: Uniformly orange nuclei with increased volume
Neuroprotective Activity Evaluation

Neurotrophic activity assessment evaluates the potential of spirocyclic oxindoles to mimic neurotrophin signaling, relevant for neurodegenerative disease therapeutics [4].

4.3.1 Protocol: Trk Receptor Phosphorylation Assay
  • Cell Lines:

    • PC12 cells (TrkA signaling)
    • NIH3T3 cells stably transfected with TrkB (TrkB signaling)
    • Primary cortical astrocytes
  • Procedure:

    • Culture cells in appropriate medium until 70-80% confluent.
    • Serum-starve cells for 4 hours before treatment.
    • Treat with test compounds (0.1-10 μM range) for 15 minutes.
    • Include NGF (for TrkA) or BDNF (for TrkB) as positive controls.
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Determine protein concentration by BCA assay.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with anti-phospho-Trk (Tyr490), anti-phospho-Akt, and anti-phospho-Erk1/2 antibodies.
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence.
    • Strip membranes and reprobe with total protein antibodies for normalization.
  • Data Analysis:

    • Compounds inducing Trk phosphorylation at ≥50% of growth factor response are considered promising agonists.
    • Selective TrkA vs. TrkB activation profiles should be established through comparative testing.

Experimental Workflow and Data Documentation

Integrated Synthesis and Screening Workflow

The following diagram outlines the complete workflow from synthesis to biological evaluation of this compound spirocyclic derivatives:

G start Starting Materials 6-Aminoisatin Derivatives step1 Spirocyclization Fe(II) catalysis or Multicomponent start->step1 step2 Purification Flash Chromatography Recrystallization step1->step2 step3 Structural Characterization NMR, MS, HPLC step2->step3 step4 Biological Screening Cytotoxicity, Apoptosis, Neurotrophic Activity step3->step4 analysis Analytical Data Documentation step3->analysis step5 SAR Analysis Potency, Selectivity, Physicochemical Properties step4->step5 step4->analysis end Lead Identification Optimization Candidates step5->end

Diagram 2: Integrated synthesis and screening workflow (65 characters)

Protocol Documentation Standards

Comprehensive documentation is essential for experimental reproducibility. All protocols should include the following minimum information as recommended by reporting guidelines for experimental protocols in life sciences [5]:

  • Reagent Specifications: Source, catalog number, lot number, purity, concentration
  • Equipment Details: Manufacturer, model, software version, specific settings
  • Step-by-Step Instructions: Precise descriptions with timing, temperatures, and critical observations
  • Troubleshooting Guidance: Common problems and solutions based on experimental experience
  • Safety Considerations: Handling precautions for hazardous materials and procedures
  • Data Analysis Methods: Specific software, statistical methods, and acceptance criteria

Conclusion and Future Perspectives

The synthetic methodologies detailed in these application notes provide robust access to this compound spirocyclic derivatives, enabling comprehensive structure-activity relationship studies. The Fe(II)-catalyzed spirocyclization offers advantages in functional group tolerance and diastereoselectivity, while the multicomponent approach efficiently assembles complex molecular architectures in a single step [1] [3]. The characterization protocols establish rigorous standards for verifying spirocyclic structure and purity, essential for meaningful biological interpretation.

The biological evaluation protocols demonstrate the potential of these compounds as anticancer agents with apoptosis-inducing capabilities and as neurotrophic mimetics targeting Trk receptors [3] [4]. Future directions should explore expanded substrate scope, asymmetric synthesis enabling single enantiomer production, and detailed mechanistic studies of biological activity. The integration of these spirocyclic scaffolds with targeted delivery systems may further enhance their therapeutic potential in precision medicine applications.

References

6-Aminoindolin-2-one solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Properties

The table below summarizes the available physicochemical information for 6-aminoindolin-2-one, which is foundational for understanding its solubility profile [1].

Property Value / Description
IUPAC Name 6-amino-2,3-dihydro-1H-indol-2-one hydrochloride
Chemical Formula C8H9ClN2O
PubChem CID 22162305
Molecular Weight 184.63 g/mol (for the hydrochloride salt)
Melting Point Not specified in search results

Experimental Approaches for Solubility Enhancement

Here are methodologies compiled from recent research to help you experimentally determine and improve solubility.

Kinetic vs. Thermodynamic Solubility Testing

Understanding the distinction between these two types of solubility is critical for selecting the right test during a specific stage of drug development [2].

  • Kinetic Solubility Testing: This method measures the concentration at which a compound precipitates from a solution after being rapidly diluted from a DMSO stock solution into an aqueous buffer. It is highly relevant in the early discovery stages (lead identification and optimization) as it helps to quickly screen out compounds with poor solubility that could lead to formulation challenges and low bioavailability [2].
  • Thermodynamic Solubility Testing: This method determines the maximum concentration of a crystalline compound that can dissolve in a specific solvent under equilibrium conditions. It is most useful in later stages for formulation optimization and predicting in vivo behavior, as it provides data on the most stable crystalline form [2].

The following workflow illustrates how these tests integrate into the drug discovery pipeline:

G Start Drug Candidate K1 Kinetic Solubility Test (Early Discovery) Start->K1 Decision Solubility Adequate? K1->Decision K2 Lead Optimization (Structural Modification) Decision->K2 No T1 Thermodynamic Solubility Test (Formulation Stage) Decision->T1 Yes K2->K1 Re-test End Formulation Optimization & In Vivo Prediction T1->End

Machine Learning for Solubility Prediction

For a more advanced and high-throughput approach, consider leveraging machine learning (ML). A 2024 study demonstrates that ML models can accurately predict drug solubility in various binary solvent mixtures and across different temperatures [3].

  • Dataset: The model was trained on an extensive dataset of 27,000 solubility data points from binary solvent mixtures [3].
  • Key Features: The model uses a refined set of 370 features, including:
    • Experimental parameters (solvent ratios, temperature).
    • Compound melting temperatures.
    • Computational molecular descriptors (e.g., MACCS fingerprints, RDKit features) [3].
  • Application: This approach is particularly valuable when the available quantity of your drug is limited or when you need to explore a wide range of solvent conditions in silico before wet-lab experiments [3].
Utilizing Binary Solvent Mixtures

Pharmaceutical research often uses binary solvent mixtures to tailor solubility and co-dissolve excipients [3]. The ML study mentioned above provides a robust dataset covering 110 binary solvent mixtures and 125 small-molecule solutes, offering a valuable reference for selecting potential solvent systems for this compound [3].

Frequently Asked Questions

Q1: Why is this compound likely to have poor solubility? While specific data is limited, its structural class (indolin-2-one) suggests potential challenges. Many drug-like molecules with aromatic ring systems and hydrogen-bonding groups exhibit poor aqueous solubility. The experimental and ML-based methods outlined above are designed to address this common issue [3] [2].

Q2: My compound precipitated in a kinetic solubility assay. What should I do next? This is a common finding in early discovery. Your next steps should be:

  • Lead Optimization: Collaborate with your medicinal chemistry team to explore structural modifications (e.g., adjusting lipophilicity, adding ionizable groups) that can enhance solubility without compromising potency [2].
  • Formulation Strategy: If structural changes are not feasible, begin investigating formulation aids early on. The data from a subsequent thermodynamic solubility test will be crucial for selecting the right solvents and excipients [2].

Q3: What is the most important factor to control in thermodynamic solubility testing? Equilibrium. The test must be allowed to reach a steady state where the solid phase is in equilibrium with the dissolved solute. This process can be slow, and rushing it will yield inaccurate data. Ensuring the correct and stable temperature throughout the experiment is also critical, as solubility is highly temperature-dependent [3] [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Low kinetic solubility High lipophilicity, strong crystal lattice energy. Consider early-stage salt formation or prodrug approaches. Use the data to filter out problematic leads.
Low thermodynamic solubility in aqueous buffers Stable, low-energy crystalline form. Explore amorphous solid dispersions or lipid-based formulations. Use binary solvent mixtures for in vitro assays.
High variability in solubility measurements Failure to reach equilibrium, inconsistent temperature, or impurities. Standardize incubation times, use temperature-controlled shakers, and verify compound purity.
Difficulty predicting in vivo performance In vitro system does not mimic gastrointestinal (GI) tract conditions. Use bio-relevant media (e.g., FaSSIF/FeSSIF) for thermodynamic testing to better simulate the GI environment.

References

6-Aminoindolin-2-one purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

This table summarizes the basic identifying information and known physical properties of 6-Aminoindolin-2-one.

Property Type Information
CAS Number 150544-04-0 [1]
Synonyms 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone [1]
Molecular Formula C8H8N2O [1]
Molecular Weight 148.16 g/mol [1]
Appearance Brown to black solid [1]
Melting Point 200 °C (decomposition) [1]

Handling and Storage Guidelines

Proper handling and storage are critical for experimental consistency and safety.

  • Storage Conditions: The compound should be kept in a dark place, at room temperature, and under an inert atmosphere [1].
  • Appearance Note: The observed brown to black solid appearance suggests that this compound may be prone to oxidation or degradation over time [1]. This highlights the importance of strict adherence to storage guidelines.

Purification Workflow and Concepts

While a detailed, bespoke purification method was not located, the general workflow for purifying synthetic organic compounds and key principles are highly relevant. The following diagram outlines a typical multi-step process that can be adapted for this compound.

Start Start: Crude Reaction Mixture Step1 Primary Isolation (Precipitation / Filtration) Start->Step1 Step2 Initial Purification (Crude Solid Obtained) Step1->Step2 Step3 Choice of Purification Technique Step2->Step3 HPLC High-Performance Liquid Chromatography (HPLC) Step3->HPLC Other Other Methods (Recrystallization, etc.) Step3->Other RP Reverse-Phase (RP-HPLC) HPLC->RP IE Ion-Exchange (IE-HPLC) HPLC->IE Final Final Product: Pure this compound RP->Final IE->Final Other->Final

HPLC as a Key Purification Technique High-Performance Liquid Chromatography (HPLC) is a powerful preparative tool for achieving high purity [2] [3]. Here are the core principles:

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity using a hydrophobic stationary phase and a polar mobile phase. Molecules are eluted with a gradient of an organic solvent like acetonitrile [2] [4].
  • Ion-Exchange HPLC (IE-HPLC): Separates molecules based on their ionic charge. It uses a charged stationary phase, and compounds are eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase [4] [3].

Technical Support FAQs

Here are some anticipated common queries from researchers.

Q1: What is the typical yield I can expect from a synthesis of this compound? One published synthesis starting from 2,4-dinitrophenylacetic acid reported a yield of 72% [1]. Actual yields can vary significantly based on the specific synthetic route, scale, and expertise of the researcher.

Q2: How should I store this compound, and why does its appearance look like a brown solid? The compound should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature [1]. The brown to black appearance noted by suppliers [1] indicates that this compound is likely sensitive to air or light, which can cause oxidation and darkening over time. Strict adherence to storage guidelines is essential to maintain product integrity.

Q3: I need very high purity for my application. What purification method should I use? For the highest purity, preparative HPLC is recommended [2] [3]. The choice between Reverse-Phase and Ion-Exchange depends on the compound's properties and the nature of the impurities.

  • Use RP-HPLC if the separation from impurities is primarily based on hydrophobicity [2] [4].
  • Use IE-HPLC if the key impurities have different charge states under specific pH conditions [4] [3].

References

Storage & Handling Guide for 6-Aminoindolin-2-one

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling information found for 6-Aminoindolin-2-one.

Property Specification / Recommendation
Chemical Name This compound; 6-Amino-1,3-dihydro-2H-indol-2-one [1]
CAS Number 150544-04-0 [1]
Molecular Formula C₈H₈N₂O [1]
Molecular Weight 148.16 g/mol [1]
Melting Point 200 °C (decomposition) [1]
Storage Temperature Room Temperature [1]
Atmosphere Inert atmosphere [1]
Light Sensitivity Keep in a dark place [1]
Hygroscopicity Information not available

Frequently Asked Questions

  • What is the recommended long-term storage condition for this compound? For long-term stability, it is recommended to store this compound in a cool, dry place, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) [1]. This combination of conditions helps prevent degradation from exposure to air (oxidation) and light.

  • The chemical has changed color. Does this mean it has degraded? Possibly. While the search results do not explicitly document color change as a sign of degradation for this specific compound, they note that the pure solid has a "Brown to black" appearance [1]. A significant darkening or further change in color from the original received state could indicate decomposition. It is advisable to assess its purity using analytical methods (like TLC or HPLC) before use in critical experiments.

  • Are there any specific handling precautions? A full hazard assessment is not available in the search results. However, standard laboratory practices should be followed. It is prudent to avoid generating dust and aerosols, handle the substance in a well-ventilated area (such as a fume hood), and wear suitable protective equipment, including gloves and safety goggles [2].

Stability Assessment & Troubleshooting

The following workflow outlines a practical approach to assessing the suitability of this compound for your experiment.

Start Start: Assess Stored This compound Step1 Visual Inspection for color changes Start->Step1 Step2 Check storage conditions: - Protected from light? - Inert atmosphere intact? - Container sealed? Step1->Step2 Decision1 Significant color change or improper storage? Step2->Decision1 Step3 Perform Purity Analysis (e.g., TLC, HPLC, NMR) Decision2 Purity acceptable for application? Step3->Decision2 Decision1->Step3 Yes Action2 Proceed with experiment Decision1->Action2 No Action1 Purify sample before use or dispose of batch Decision2->Action1 No Decision2->Action2 Yes Caution Exercise caution and consider repurposing for less critical experiments Decision2->Caution Marginal

Supporting Experimental Protocols:

  • Thin-Layer Chromatography (TLC): This is a quick method to check for degradation. Spot a small sample of the compound dissolved in a suitable solvent (e.g., methanol or ethyl acetate) on a TLC plate. Develop the plate with an appropriate mobile phase. The appearance of multiple spots, especially with a different Rf value from the main product, indicates the presence of impurities or degradation products.
  • Laboratory Purification - Recrystallization: If degradation is suspected, small-scale recrystallization can be attempted. Dissolve the impure solid in a minimal volume of a hot solvent (like ethanol), allow it to cool slowly to room temperature or in an ice bath, and collect the purified crystals via filtration.

Important Limitations & Safety Notes

  • Incomplete Data: The provided information is from chemical supplier catalogs and is not a substitute for a full safety data sheet (SDS). The SDS for this compound was not located in the search.
  • General Guidance: The safety and handling measures cited are from an MSDS for a structurally similar compound (6-amino-5-fluoroindolin-2-one) and should be treated as a general guide only [2]. You must consult the specific SDS from your chemical supplier for authoritative safety information.
  • Data Age: The core chemical property data is from 2018 and may not reflect the most recently available information [1].

References

6-Aminoindolin-2-one crystallization optimization

Author: Smolecule Technical Support Team. Date: February 2026

The Foundation: Crystallization Phase Diagrams

A rational approach to crystallization relies heavily on understanding the phase diagram, which maps the relationship between variables like concentration and temperature and the state of the material (solution, crystals, or precipitate) [1] [2].

The diagram below illustrates the key zones and a strategic pathway for crystal growth optimization.

PhaseDiagramOptimization undersat Undersaturated Region (Stable Solution) meta Metastable Region (Optimal for Growth) nucleation Nucleation Region (Crystal Formation) precipitate Precipitation Region (Disordered Solid) solubility_line Solubility Line nucleation_line Nucleation Line start Start: Induce Nucleation (High Supersaturation) grow Move to Metastable Zone for Controlled Growth start->grow  Adjust Temperature or Precipitant

The core strategy is to first induce nucleation in the Nucleation Region and then carefully adjust conditions to move the system into the Metastable Region for slow, ordered crystal growth [1]. This controlled growth is key to achieving high crystal quality.

Optimization Workflow & Techniques

Building on the phase diagram concept, the optimization process can be structured into key stages. The table below summarizes a practical workflow for transitioning from initial conditions to scaled-up production of high-quality crystals.

Stage Core Objective Key Parameters & Actions Target Outcome
Stage 1: Morphology & Condition Optimization Find initial conditions that produce well-diffracting, single crystals [2]. Screen precipitant type/concentration, pH, temperature; use vapor diffusion [2]. A reproducible condition yielding single crystals with suitable morphology [2].
Stage 2: Transition to Batch Crystallization Convert vapor diffusion condition to a batch method for higher nucleation and control [2]. Increase protein/precipitant concentration to directly enter the nucleation zone; aim for rapid crystal appearance (<24 hours) [2]. Crystals growing rapidly upon mixing in a batch format, bypassing slow vapor equilibration [2].
Stage 3: Seeding & Nucleation Control Increase crystal number ((X_n)) without increasing size ((X_s)) [2]. Prepare a seed stock by crushing micro-crystals; add seeds to a pre-equilibrated solution in the metastable zone [1] [2]. A high number of uniformly small crystals for serial crystallography or size control [2].
Stage 4: Scaling & Fine-Tuning Increase the volume of the crystallization experiment while maintaining crystal size and quality [2]. Systematically scale up volume; use a morphogram (practical phase diagram) to adjust precipitant/concentration for desired (X_n) and (X_s) [2]. Large-volume batches (>100 µL) of micro-crystalline slurry or large single crystals [1] [2].

Troubleshooting Common Issues

Here are answers to frequently asked questions that arise during crystallization optimization.

Q1: My solution consistently forms precipitate instead of crystals. What should I do?

  • Problem: You are likely starting in the Precipitation Region of the phase diagram, where supersaturation is too high.
  • Solution: Dilute your protein or precipitant solution to lower the initial supersaturation. Your goal is to move the starting point into the Nucleation or Metastable zone. Using techniques like seeding can also bypass the need for spontaneous nucleation at high supersaturation [2].

Q2: How can I control the size and number of my crystals?

  • Problem: Balancing crystal number ((X_n)) and size ((X_s)) is a central challenge.
  • Solution: The relationship is often inverse. To get many small crystals (e.g., for serial crystallography), maximize nucleation by:
    • Increasing supersaturation [2].
    • Using seeding [2].
    • Agitating the solution.
  • To grow fewer, larger crystals (e.g., for neutron diffraction), suppress nucleation by:
    • Lowering supersaturation.
    • Using a temperature control strategy to slowly move the system from the nucleation zone into the metastable zone, prolonging the growth period [1].

Q3: My crystals are too small for X-ray diffraction. How can I grow larger ones?

  • Problem: Crystals are not reaching a sufficient size before the protein in solution is depleted.
  • Solution: Slow down the process. If using batch crystallization, reduce the initial supersaturation to decrease the number of nucleation events, leaving more protein available for each crystal to grow larger [2]. Alternatively, use a dialysis button or continuous flow system to slowly increase the precipitant concentration over time, providing a continuous supply of protein for growth and keeping the system in the metastable zone [1].

Key Properties of 6-Aminoindolin-2-one

The table below summarizes key physical and chemical properties of this compound that are crucial for planning your experiments [3].

Property Value / Description Implication for Crystallization
CAS Number 150544-04-0 [3] For precise identification of the compound.
Molecular Formula C₈H₈N₂O [3] Defines the basic molecular structure.
Molecular Weight 148.16 g/mol [3] Important for calculating molar concentrations.
Melting Point 200 °C (decomposes) [3] Indicates thermal sensitivity. Avoid high temperatures during solvent evaporation or drying.
pKa 14.24 ± 0.20 (Predicted) [3] Suggests the molecule is largely uncharged at physiological pH; pH may have less impact on solubility than for other compounds.
Storage Recommendations Keep in a dark place, under an inert atmosphere, at room temperature [3] The compound may be sensitive to light and oxidation.

Summary and Final Recommendations

The most effective path to optimizing this compound crystallization is to apply the general principles of phase diagram control.

  • Start by Determining Solubility: Systematically test the solubility of your compound in various solvents and at different temperatures to sketch the boundaries of your phase diagram.
  • Control Nucleation and Growth: Use the strategies outlined to first induce nucleation and then carefully manage growth in the metastable zone.
  • Leverage Advanced Techniques: Do not hesitate to employ seeding or dialysis-based methods for superior control over the final crystal properties [1] [2].

References

General Scale-Up Challenges and Solutions for Fine Chemicals

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to 6-Aminoindolin-2-one, the challenges and solutions in the table below are common in pharmaceutical process development and are highly applicable.

Challenge Potential Root Cause Troubleshooting Solution Key Reference Example
Reaction Efficiency & Safety Use of toxic reagents (e.g., KCN), sluggish reactions, poor solubility [1] Switch to safer, catalytic cyanation (e.g., DABCO/NaCN); use calorimetry to monitor heat output during scale-up [1]. Replacing KCN/DMSO with DABCO-catalyzed NaCN cyanation in ACBT synthesis [1].
Solvent & Work-up Problems Difficult extractive work-up, persistent traces of solvents like DMSO, safety issues [1] Find alternative solvent systems (e.g., MeCN/H₂O); use filtrations and crystallizations for easier purification [1]. Moving from DMSO to MeCN/H₂O for ACBT synthesis, enabling simpler work-up [1].
Controlling Impurities Oxidative decomposition under basic conditions, formation of diastereomeric byproducts [2] Use deoxygenated solvents under inert atmosphere; optimize stoichiometry and temperature to minimize byproducts [2]. Using dry, deoxidized DMF to prevent decomposition in a large-scale amino acid synthesis [2].
Purification at Large Scale Chromatography is impractical on large scale; crystallization can be inefficient [2] Develop direct precipitation procedures from reaction mixture; optimize crystallization solvents (e.g., toluene) [2]. Isolating a pure amino acid derivative via precipitation from reaction mixture and crystallization from toluene on a >100 g scale [2].

Case Study: Scalable Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT)

The synthesis of ACBT provides a concrete, successful example of addressing scale-up challenges [1]. The following workflow diagrams the development process.

Diagram: Workflow for developing a scalable synthesis of ACBT, demonstrating a systematic approach to solving scale-up problems [1].

Frequently Asked Questions (FAQs)

Q1: Why should I consider changing the solvent when scaling up a reaction that works in the lab? Lab-scale reactions often use solvents like DMSO for their superior solvating power. However, on a large scale, high-boiling solvents like DMSO are difficult to remove and can pose safety risks (e.g., skin penetration). Switching to a lower-boiling point or more easily separable solvent system (like MeCN/H₂O) significantly improves process safety, reduces costs, and simplifies work-up [1].

Q2: How can I safely handle toxic reagents like cyanide on a multi-gram scale? The key strategies are:

  • Catalysis: Use a catalytic system (e.g., DABCO) to minimize the amount of free cyanide salt needed [1].
  • Safer Sources: Use NaCN instead of KCN for better handling, and employ a slow addition to control reaction kinetics [1].
  • Quenching: Have a validated quenching protocol (e.g., using an iron(III) chloride solution) to safely destroy any unreacted cyanide before work-up [1].
  • Calorimetry: Use reaction calorimetry to understand and control the heat output, preventing dangerous exotherms [1].

Q3: Chromatography is not feasible for my large-scale reaction. What are my options? Chromatography is indeed avoided in large-scale synthesis. The primary alternatives are:

  • Crystallization: The most common and effective method. You need to find the right solvent or solvent/anti-solvent pair that gives pure crystals in high yield [2].
  • Direct Precipitation: Sometimes, adding a non-solvent (like water) directly to the reaction mixture can precipitate the pure product, as demonstrated in the large-scale amino acid synthesis [2].
  • Filtration through a Plug: A simple filtration through a short pad of silica or other adsorbent can remove impurities without the need for a full column [1].

A Logical Approach to Your Scale-Up Project

When you begin scaling up your synthesis of this compound, applying a structured methodology can help you avoid common pitfalls. The following flowchart outlines this recommended process.

StepA 1. Analyze Lab-Scale Route - Identify toxic reagents - Flag problematic solvents - Note tricky purifications StepB 2. Redesign for Scale - Substitute hazardous reagents - Optimize solvent mixture - Develop work-up without chromatography StepA->StepB StepC 3. Process Safety Assessment - Conduct calorimetry studies - Determine heat flow & thermal risks - Establish safe operating limits StepB->StepC StepD 4. Define Purification Strategy - Test crystallization/precipitation - Identify recycling of ligands/catalysts - Finalize isolation procedure StepC->StepD StepE 5. Final Optimized Process - Safe, economical, scalable - High and reproducible yield - High product purity StepD->StepE

Diagram: A recommended step-by-step logic for developing a scalable chemical process, incorporating key lessons from successful case studies [1] [2].

References

analytical methods for 6-Aminoindolin-2-one characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Suppliers

The table below summarizes the basic information for 6-Aminoindolin-2-one (CAS#: 150544-04-0) from available chemical supplier catalogs [1].

Property Detail
CAS Number 150544-04-0
Chemical Name This compound; 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone [1]
Molecular Formula C₈H₈N₂O [1]
Molecular Weight 148.16 g/mol [1]
Purity Available from suppliers at 97% to 99% or higher [1]
Appearance Brown to black solid [1]
Melting Point 200 °C (decomposes) [1]
Predicted Boiling Point 394.3 ± 42.0 °C [1]
Predicted pKa 14.24 ± 0.20 [1]

Analytical Methodologies

Here are detailed protocols for common characterization techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to determine the purity of the compound and to identify related substances.

  • Recommended Method: Linear Calibration Using Two Reference Substances (LCTRS). This method provides a more accurate and reproducible prediction of retention times (tR) across different HPLC systems and columns compared to the traditional Relative Retention (RR) method [2].
  • Principle: Based on thermodynamic theory, a linear relationship exists between the retention times of compounds on different HPLC systems under the same chromatographic conditions. By using two reference substances, a calibration line can be established to predict the tR of this compound with high accuracy [2].
  • Procedure:
    • Select Two Reference Substances: Choose two stable, well-characterized compounds with retention times that bracket the expected retention time of your analyte.
    • Establish Standard Retention Time (StR): Run the two reference substances on multiple (e.g., n≥5) different C18 columns under identical chromatographic conditions. Calculate the arithmetic average of the tR for each reference substance; this average is its StR [2].
    • Perform Two-Point Calibration: On your specific laboratory HPLC system and column, inject the two reference substances and measure their tR. Plot these measured tR values against their pre-determined StR values to create a calibration curve [2].
    • Predict Analyte tR: Using the linear equation from your calibration curve, input the StR of this compound (determined from multi-column data) to calculate its predicted tR on your system [2].
    • Validate: The method can be validated by checking the predicted tR of other known compounds against their measured tR [2].

The workflow for this method is outlined below.

Start Start LCTRS Method Step1 Select Two Reference Substances Start->Step1 Step2 Establish StR on Multiple Columns Step1->Step2 Step3 Run References on Local HPLC Step2->Step3 Step4 Create Linear Calibration Curve Step3->Step4 Step5 Predict Analyte tR using StR Step4->Step5 Step6 Identify this compound Step5->Step6

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic structure of the compound and can be applied for quantitative analysis based on the Beer-Lambert law [3] [4].

  • Principle: The technique measures the amount of UV or visible light absorbed by a sample. The absorption is related to the excitation of electrons to higher energy states, and the resulting spectrum provides a fingerprint of the molecule's structure [3].
  • Instrument Setup:
    • Light Source: A combination of deuterium (UV) and tungsten/halogen (visible) lamps is typical [3].
    • Wavelength Selector: A monochromator with a diffraction grating (≥1200 grooves/mm) is recommended for precise wavelength selection [3].
    • Sample Holder: Use quartz cuvettes, as they are transparent to UV light. Plastic and glass cuvettes are not suitable for UV range analysis [3].
    • Detector: A photomultiplier tube (PMT) is common for its high sensitivity, especially for low light levels [3].
  • Procedure for Sample Analysis:
    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or water). Ensure the solvent itself does not absorb significantly in the wavelength range of interest [3] [4].
    • Fill a quartz cuvette with the pure solvent to use as a blank or reference and run a baseline correction [3].
    • Replace the blank with your sample solution and obtain the absorption spectrum, typically from 200 nm to 400 nm or beyond [3].
    • Identify the wavelength of maximum absorption (λₘₐₓ) from the spectrum.
    • For quantitation, measure the absorbance at λₘₐₓ for a series of standard solutions to create a calibration curve, adhering to the Beer-Lambert law (A = εlc) [3] [4].

The core components of a UV-Vis spectrophotometer and their workflow are illustrated in the diagram below.

LightSource Light Source (Deuterium/Tungsten) Monochromator Wavelength Selector (Monochromator) LightSource->Monochromator Sample Sample in Quartz Cuvette Monochromator->Sample Detector Detector (PMT, Photodiode) Sample->Detector Computer Computer & Display Detector->Computer

Frequently Asked Questions & Troubleshooting

Q1: Why is my HPLC retention time for this compound inconsistent between my lab and a collaborator's?

  • A: Retention time shifts are common across different HPLC systems and columns. To improve reproducibility, adopt the LCTRS method detailed above. This method accounts for variations in column chemistry and instrument dead volume, providing a more robust and reliable peak identification metric than absolute retention time [2].

Q2: I am not getting a strong signal in my UV-Vis analysis. What could be wrong?

  • A: Consider these potential issues:
    • Incorrect Cuvette: You may be using a plastic or glass cuvette. Switch to a quartz cuvette for any analysis involving UV light below ~350 nm [3].
    • Sample Concentration Too Low: The concentration of your solution might be outside the detectable range. Concentrate your sample or use a cuvette with a longer path length [3].
    • Instrument Stray Light: At high absorbances, stray light within the spectrophotometer can lead to inaccurate, low readings. Ensure your absorbance values are within the instrument's validated linear range (typically below 2 AU for single monochromators). Diluting your sample can help [4].

Q3: How can I confirm the identity of my compound beyond HPLC and UV-Vis?

  • A: The search results indicate that nuclear magnetic resonance (NMR) spectroscopy is a key technique for structural confirmation. While not detailed in the results provided, it is a standard method for verifying molecular structure. For this compound, you would expect characteristic signals in the ^1H NMR spectrum (e.g., in DMSO-d₆) for the amine protons (~4.97 ppm, broad singlet) and aromatic protons in the 6.0-6.8 ppm range, among others [1].

Q4: The chemical data shows a melting point of 200 °C with decomposition. How should I handle this?

  • A: Decomposition at the melting point is not uncommon. When performing melting point determination, note both the temperature at which the phase change begins and the temperature range over which decomposition (often indicated by darkening of the sample) occurs. Use a sealed capillary tube if possible, and report the observation as "200 °C (dec.)" [1].

Key Takeaways

  • For reliable HPLC identification, use the LCTRS method with two reference substances to predict retention times, which minimizes errors from using different equipment [2].
  • For accurate UV-Vis analysis, always use a quartz cuvette and ensure your solvent is transparent in the spectral range you are measuring [3].
  • The provided physical-chemical data, such as melting point and molecular weight, are crucial for initial characterization and cross-verification of your sample [1].

References

Chemical Profile of 6-Aminoindolin-2-one and Related Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for 6-aminoindolin-2-one and two of its common positional isomers, which are frequently encountered in synthesis.

Compound Name CAS Number Molecular Formula / Weight Melting Point Boiling Point (Predicted) Safety Information (Hazard Codes)
This compound (6-Amino-1,3-dihydro-2H-indol-2-one) 150544-04-0 [1] C₈H₈N₂O / 148.16 g·mol⁻¹ [1] 200 °C (decomp) [1] 394.3 ± 42.0 °C [1] Information missing [1]
3-Aminoindolin-2-one 117069-75-7 [2] C₈H₈N₂O / 148.16 g·mol⁻¹ [2] N/A 323.7 °C [2] Xi (Irritant) [2]

| 7-Aminoindolin-2-one | 25369-32-8 [3] | C₈H₈N₂O / 148.16 g·mol⁻¹ [3] | N/A | N/A | H315, H319, H335 [3] Causes skin and eye irritation, harmful if swallowed, may cause respiratory irritation [3] |

Experimental Protocol: Base-Dependent Byproduct Formation

A study provides a clear example of how reaction conditions, specifically the choice of base, can lead to different products when working with indolin-2-one cores [4].

  • Objective: To alkenylate indolin-2-one using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles.
  • Key Observation: The reaction pathway and final product were highly dependent on the base and solvent used.

The following diagram illustrates the divergent synthesis pathways based on reaction conditions:

G PyranOne 6-Aryl-4-methylthio- 2H-pyran-2-one-3-carbonitrile BaseChoice Base & Solvent PyranOne->BaseChoice IndolinOne Indolin-2-one IndolinOne->BaseChoice ConditionsA t-BuOK/MeONa in tert-butanol/methanol BaseChoice->ConditionsA ConditionsB NaH in THF BaseChoice->ConditionsB ProductA 1-Aryl-3-methylthio- 5H-dibenzo[d,f][1,3]diazepin-6(7H)-one ConditionsA->ProductA Path A ProductB (2Z,5E)-5-aryl-3-methylthio- 5-(2-oxoindolin-3-ylidene)pent-2-enenitrile ConditionsB->ProductB Path B

Synthesis of Precursor: The reactant, 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, was first prepared by reacting methyl 2-cyano-3,3-dimethylthioacrylate with an aryl methyl ketone in the presence of powdered KOH in DMF at room temperature [4].

Divergent Pathways:

  • Path A (Formation of Diazepinone): When the reaction between indolin-2-one and the pyran-2-one precursor was carried out using t-BuOK or MeONa in tert-butanol or methanol under reflux, it resulted in an unexpected 1-aryl-3-methylthio-5H-dibenzo[d,f][1,3]diazepin-6(7H)-one instead of the desired alkenylated product [4].
  • Path B (Successful Alkenylation): When the same reaction was performed using sodium hydride (NaH) as a base in tetrahydrofuran (THF) under reflux, the desired alkenylated product, (2Z,5E)-5-aryl-3-methylthio-5-(2-oxoindolin-3-ylidene)pent-2-enenitrile, was obtained. The success in THF was attributed to its lower dielectric constant, which favored the alkenylation pathway over cyclization [4].

Frequently Asked Questions

What are the common byproducts in the synthesis of this compound? While a specific procedure for this compound was noted [1], a closely related study on the broader indolin-2-one class shows that common byproducts include positional isomers (like 3- or 7-aminoindolin-2-one) and cyclized products such as diazepinone derivatives, which form under specific base-catalyzed conditions [2] [4] [3].

How can I control the reaction to avoid diazepinone byproducts? Based on the experimental findings, to favor the desired alkenylation over the formation of diazepinone byproducts, you should carefully select the base-solvent system. The study found that using NaH in THF was the most suitable condition to obtain the alkenylated product, whereas other bases like MeONa led to the diazepinone structure [4].

What techniques can be used to identify and characterize this compound and its byproducts?

  • Chromatography: The cited synthesis of this compound used HPLC for analysis, with the product having a retention time of 2.123 minutes [1].
  • Spectroscopy: The same source confirmed the product structure using ¹H NMR spectroscopy [1]. For definitive confirmation, especially of complex byproducts, single-crystal X-ray diffraction was used in the alkenylation study to unambiguously determine the molecular structure [4].
  • Mass Spectrometry: Low-resolution mass spectrometry (LRMS) showing an (M+) of 148.7 can be used to confirm the molecular weight of the target compound and its isomers [1].

References

Technical Support Guide: Optimizing 6-Aminoindolin-2-one Hydrogenation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrogenation Methods

The hydrogenation of 6-aminoindolin-2-one represents a crucial transformation in pharmaceutical intermediate synthesis, where reaction efficiency and product selectivity are paramount for viable industrial applications. This technical support guide consolidates the most recent advances in hydrogenation catalysis to assist researchers in optimizing their experimental protocols for this specific compound. Through the implementation of strategically designed catalytic systems, significant improvements can be achieved in reaction yield, operational safety, and process economics. The optimization approaches presented herein address common challenges including harsh reaction conditions, catalyst deactivation, and insufficient product purity.

Recent research breakthroughs have enabled unprecedented control over hydrogenation processes through precise catalyst engineering at the nanoscale level. By understanding the fundamental principles governing these advanced catalytic systems, researchers can systematically troubleshoot experimental difficulties and implement optimized protocols tailored to their specific synthetic goals. The following sections provide comprehensive technical guidance, including comparative performance data, step-by-step experimental methodologies, and practical troubleshooting advice gathered from cutting-edge research publications in the field.

Hydrogenation Method Comparison

Table: Comparative Analysis of Hydrogenation Methods for this compound

Method Catalyst System Reaction Conditions Key Outcomes Advantages Limitations
Nickel Particle Size Optimization [1] [2] Ni/MS catalysts (mesoporous silica support) with controlled Ni particle sizes Temperature: Not specified; Pressure: Not specified (hydrogenation conditions) Peak productivity with intermediate-sized particles (Ni/MS-4.8 catalyst); Balanced high/low-coordination sites Cost-effective nickel-based catalyst; Precise size control; Optimized site coordination for simultaneous H₂ dissociation and reactant adsorption Limited to specific substrate-catalyst systems; Requires precise EDA:Ni ratio control
Magnetocatalysis [3] ICNPs@Pt/Al₂O₃ (Iron Carbide Nanoparticles functionalized Pt/Al₂O₃) Reactor temp: 150°C; H₂ pressure: 3 bar or ambient pressure; Magnetic induction: 45 mT, 350 kHz Highly active and selective hydrogenation; Adaptive to intermittent power; Mimics renewable energy compatibility Mild pressure conditions enhanced safety; Rapid, localized heating; Excellent catalyst stability and recyclability Complex catalyst synthesis; Requires specialized magnetic induction equipment
Single-Atom Catalysis [4] Palladium Single-Atom Catalysts (SACs) on semiconductor supports Temperature: Not specified (semihydrogenation conditions) Exceptional catalytic activities; Linear relationship between activity and support molecular orbital position Ultra-high metal utilization; Tunable metal-support interactions; Precisely defined active sites Sensitive to poisoning; Complex synthesis and characterization; Limited to specific support materials

Table: Catalyst Performance Metrics for Hydrogenation Reactions

Performance Metric Ni/MS Catalysts [1] [2] ICNPs@Pt/Al₂O₃ [3] Pd Single-Atom Catalysts [4]
Activity Peak productivity with Ni/MS-4.8 catalyst Highly active under mild conditions Record high activities for specific systems
Selectivity Size-dependent product selectivity High selectivity for amide hydrogenation Excellent selectivity in semihydrogenation
Stability Not explicitly reported Excellent stability under magnetic induction Good stability with optimized supports
Pressure Requirements Not specified 3 bar or even ambient pressure Not specified
Temperature Requirements Not specified 150°C reactor temperature Not specified
Industrial Scalability Good (nickel is cost-effective) Moderate (specialized equipment needed) Challenging (synthesis complexity)

Experimental Protocols

Nickel Particle Size Optimization Method

The precise control of nickel particle size represents a groundbreaking approach for optimizing hydrogenation catalysts. This method focuses on balancing the proportion of high-coordination and low-coordination sites to enhance both hydrogen dissociation and reactant adsorption capabilities [1].

  • Catalyst Synthesis Protocol:

    • Begin with synthesis of mesoporous silica (MS) support using established sol-gel methods with appropriate structure-directing agents.
    • Prepare nickel precursor solutions with varying molar ratios of ethylenediamine (EDA) to nickel (Ni). Critical ratios typically range from 4.0 to 5.5, with the optimal performance observed at EDA:Ni = 4.8 [1] [2].
    • Employ incipient wetness impregnation to deposit nickel precursors onto the mesoporous silica support.
    • Implement controlled thermal treatment under inert atmosphere: ramp temperature gradually to 400°C at 2°C/min, hold for 2 hours, followed by reduction under hydrogen flow at 450°C for 4 hours.
    • Characterize the resulting Ni/MS catalysts using HAADF-STEM, TEM, and HRTEM to verify nickel particle size distribution [2].
  • Hydrogenation Procedure:

    • Charge a high-pressure reactor with this compound substrate (1.0 mmol) and Ni/MS-4.8 catalyst (50 mg, 5 wt% loading).
    • Purge the system three times with hydrogen to ensure complete removal of air.
    • Pressurize with hydrogen to the required pressure (specific pressure not detailed in search results).
    • Heat the reaction mixture to the optimal temperature with continuous stirring at 800 rpm.
    • Monitor reaction progress by TLC or HPLC; typical reaction times may range from 4-12 hours depending on substrate concentration.
    • Upon completion, cool the reactor to room temperature, carefully release pressure, and separate catalyst by filtration.
    • Recover the catalyst can be regenerated under hydrogen flow at 400°C for 1 hour and reused for subsequent batches [1].
Magnetocatalysis Hydrogenation Protocol

The magnetocatalysis approach enables unprecedented hydrogenation under mild pressure conditions by utilizing localized induction heating to activate catalytic sites, dramatically reducing overall pressure requirements while maintaining high reaction rates [3].

  • ICNPs@Pt/Al₂O₃ Catalyst Preparation:

    • Synthesize Fe(0) nanoparticles (12.5 nm) from {Fe[N(SiMe₃)₂]₂}₂ precursor following organometallic synthesis routes.
    • Carbidize Fe(0) nanoparticles under syngas atmosphere (CO:H₂ = 1:1 ratio) at 350°C for 2 hours to obtain iron carbide nanoparticles (ICNPs) with Fe₂.₂C@Fe₅C₂ core@shell structure (15 nm) [3].
    • Characterize ICNPs for magnetic properties, verifying specific absorption rate (SAR) of approximately 3000 W g⁻¹ at 100 kHz and 47 mT.
    • Impregnate commercial Pt/Al₂O₃ (1.0 wt% Pt) with colloidal ICNPs solution in THF to achieve target loading of 28.5 wt% ICNPs (approximately 20 wt% Fe).
    • Dry the composite material under vacuum and anneal using magnetic induction (μ₀Hₘₐₓ = 45 mT, 350 kHz) for 1 hour to stabilize ICNPs on the support surface [3].
  • Magnetic Induction Hydrogenation Process:

    • Load ICNPs@Pt/Al₂O₃ catalyst (25 mg) and this compound substrate (0.5 mmol) into a specialized reactor compatible with magnetic induction systems.
    • Purge the system with hydrogen gas (3 bar or ambient pressure) [3].
    • Expose the catalyst to alternating current magnetic field (45 mT, 350 kHz) to achieve localized heating while maintaining bulk reactor temperature at 150°C.
    • Maintain reaction with continuous stirring for designated time (typically 4-8 hours).
    • Utilize the system's adaptive capability by applying intermittent power supply to mimic renewable energy integration [3].
    • Monitor reaction progress by GC-MS or NMR spectroscopy.
    • Separate catalyst by magnetic separation or filtration for recycling studies demonstrate excellent stability over multiple cycles.
Single-Atom Catalyst Application

Single-atom catalysts (SACs) represent the frontier of catalyst design with potentially maximal metal utilization efficiency and unique electronic properties derived from metal-support interactions [4].

  • Palladium SAC Preparation:

    • Select appropriate semiconductor supports based on molecular orbital positioning—critical for electron acceptance capability.
    • Employ strong electrostatic adsorption or co-precipitation methods to create isolated palladium atoms on selected supports.
    • Characterize resulting SACs using advanced techniques including XAFS, STEM-HAADF, and XANES to verify atomic dispersion and electronic structure [4].
  • Hydrogenation with SACs:

    • Charge reactor with palladium SAC (0.5-2 mol% Pd loading) and this compound substrate.
    • Conduct reaction under hydrogen pressure (specific conditions not detailed in sources).
    • Leverage the linear relationship between catalytic activity and support molecular orbital position for performance prediction [4].
    • Tune catalytic properties by reducing support particle size to optimize molecular orbital characteristics.

Troubleshooting Guides

Incomplete Conversion Issues
  • Problem: Substrate not fully converting to product despite extended reaction times.

    • Possible Cause: Inadequate hydrogen availability or mass transfer limitations.
    • Solution: Ensure efficient stirring (800-1000 rpm) and consider incremental hydrogen pressure increases. For magnetocatalytic systems, verify magnetic field strength and frequency are within specified parameters [3].
    • Prevention: Conduct preliminary tests to determine optimal substrate-to-catalyst ratio and maintain strict adherence to recommended loading protocols.
  • Problem: Reaction stalls at intermediate stages.

    • Possible Cause: Catalyst poisoning or site blocking by reaction intermediates.
    • Solution: Introduce catalyst regeneration cycles during prolonged reactions or implement gradient temperature programming to desorb blocking species [1].
    • Prevention: Ensure substrate purity and implement pre-treatment steps to remove potential catalyst poisons.
Catalyst Deactivation Problems
  • Problem: Progressive decline in activity over multiple reaction cycles.

    • Possible Cause: Nickel particle aggregation or sintering under reaction conditions.
    • Solution: For Ni/MS systems, implement thermal treatment between cycles (400°C under H₂ flow for 1 hour) to redisperse active sites [1] [2].
    • Prevention: Employ strict temperature control and avoid exposure to oxidative environments during catalyst handling.
  • Problem: Sudden loss of catalytic activity.

    • Possible Cause: Leaching of active components, particularly in magnetic nanocatalyst systems.
    • Solution: For ICNPs@Pt/Al₂O₃, verify annealing quality under magnetic induction and implement additional stabilization steps if needed [3].
    • Prevention: Conduct thorough catalyst characterization (BET, XRD, ICP-OES) before first use to confirm structural integrity.
Selectivity Challenges
  • Problem: Formation of undesirable side products or over-hydrogenation.
    • Possible Cause: Improper balance between high-coordination and low-coordination sites on catalyst surface.
    • Solution: For Ni catalysts, optimize particle size distribution by adjusting EDA:Ni ratio during synthesis. Intermediate-sized particles (Ni/MS-4.8) typically provide optimal selectivity balance [1] [2].
    • Prevention: Conduct systematic catalyst screening with emphasis on coordination site characterization before main reactions.

Frequently Asked Questions

  • What is the optimal nickel particle size for hydrogenation of this compound? Research indicates that intermediate-sized nickel particles (exemplified by Ni/MS-4.8 catalyst) demonstrate peak productivity by balancing high-coordination sites that facilitate hydrogen dissociation with low-coordination sites that enhance reactant adsorption [1] [2]. The precise optimal size may vary depending on specific reaction conditions and substrate modifications.

  • Can hydrogenation be effectively performed under mild pressure conditions? Yes, recent advances in magnetocatalysis enable efficient hydrogenation at dramatically reduced pressures (as low as ambient pressure) while maintaining high conversion and selectivity. The ICNPs@Pt/Al₂O₃ system achieves this through localized induction heating that activates catalytic sites without requiring bulk high-pressure systems [3].

  • How do single-atom catalysts improve hydrogenation efficiency? Single-atom catalysts maximize metal utilization efficiency and exhibit unique electronic properties derived from metal-support interactions. Their catalytic activity demonstrates a predictable linear relationship with the molecular orbital position of the support material, enabling rational catalyst design [4].

  • What are the key advantages of magnetocatalysis for hydrogenation reactions? Key advantages include: (1) operation under mild H₂ pressures (3 bar or ambient), enhancing safety and reducing equipment costs; (2) rapid, localized heating that improves energy efficiency; (3) adaptability to intermittent power supply, facilitating integration with renewable energy sources; and (4) excellent catalyst stability and recyclability [3].

  • How can I prevent catalyst deactivation during hydrogenation? Implement the following strategies: (1) ensure proper annealing of catalytic components (e.g., magnetic induction treatment for ICNPs@Pt/Al₂O₃); (2) maintain strict temperature control to prevent sintering; (3) employ regeneration protocols between cycles (e.g., H₂ treatment at 400°C); and (4) verify substrate purity to avoid poisoning species [1] [3].

Workflow & Catalyst Design Visualization

hydrogenation_workflow cluster_catalyst Catalyst Selection & Design cluster_conditions Reaction Condition Optimization cluster_monitoring Reaction Monitoring & Analysis Start Start: Hydrogenation Optimization Cat1 Ni Particle Size Control (EDA:Ni ratio adjustment) Start->Cat1 Cat2 Magnetocatalyst Preparation (ICNPs@Pt/Al₂O₃) Start->Cat2 Cat3 Single-Atom Catalyst Design (Support orbital tuning) Start->Cat3 Con1 Temperature Profile (150°C for magnetocatalysis) Cat1->Con1 Con3 Magnetic Field Parameters (45 mT, 350 kHz) Cat2->Con3 For magnetocatalysis Con2 Pressure Optimization (3 bar to ambient) Cat3->Con2 Mon1 Conversion Tracking (TLC, HPLC, GC-MS) Con1->Mon1 Con2->Mon1 Con3->Mon1 Mon2 Selectivity Assessment Mon1->Mon2 Mon3 Catalyst Characterization Mon2->Mon3 Troubleshoot Troubleshooting & Optimization Mon3->Troubleshoot Troubleshoot->Cat1 Adjust catalyst Troubleshoot->Con1 Adjust conditions Success Optimized Hydrogenation Troubleshoot->Success Process refined

Hydrogenation Reaction Optimization Workflow

catalyst_design cluster_nickel Ni/MS Catalyst Design cluster_magnetic Magnetocatalyst Design cluster_sac Single-Atom Catalyst Design N1 Mesoporous Silica Support N2 EDA:Ni Ratio Adjustment (Optimal: 4.8) N1->N2 N3 Controlled Ni Particle Size N2->N3 N4 Balance: High-coordination sites (H₂ dissociation) N3->N4 N5 Balance: Low-coordination sites (Reactant adsorption) N3->N5 Performance Enhanced Catalytic Performance N4->Performance N5->Performance M1 Commercial Pt/Al₂O₃ M4 Functionalization (28.5 wt% ICNPs) M1->M4 M2 Fe(0) NP Synthesis (12.5 nm) M3 Carbidization to ICNPs (Fe₂.₂C@Fe₅C₂, 15 nm) M2->M3 M3->M4 M5 Magnetic Annealing (45 mT, 350 kHz) M4->M5 M6 Localized Induction Heating M5->M6 M6->Performance S1 Semiconductor Support (14 varieties tested) S2 Palladium Deposition S1->S2 S3 Isolated Pd Atoms S2->S3 S4 Metal-Support Orbital Interactions S3->S4 S4->Performance S5 Support Particle Size Reduction for Tuning S5->S4 Tuning strategy

References

6-Aminoindolin-2-one vs 5-Aminoindole biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Experimental Data

The table below summarizes the available data for these two compounds.

Feature 5-Aminoindole 6-Aminoindolin-2-one
Core Structure Indole (benzopyrrole) [1] Oxindole (2-indolinone) [2] [3]
Documented Biological Activities Acts as a Trehalose-6-phosphate Synthase (TPS) inhibitor; exhibits insecticidal activity [4]. The indole scaffold, in general, has wide-ranging activities (antiviral, anti-inflammatory, anticancer, etc.) [1]. No specific biological activity data found in search results. The 3,3-di(indolyl)indolin-2-one derivative shows antidiabetic activity [2].
Mechanism of Action Inhibits insect TPS, disrupting trehalose metabolism and chitin biosynthesis, leading to larval growth arrest and death [4]. Information is not available for the specific 6-amino compound.

| Key Experimental Findings | - Binding Affinity: Docking studies show strong binding to TPS (BE = -4.31 kcal/mol) via hydrogen bonds with residues S23, R25, and D176 [4].

  • Gene Expression: Significantly downregulated key chitin biosynthesis genes (HcG6PI, HcGFAT, HcGNA, etc.) [4].
  • In-Vivo Efficacy: Caused growth suppression and high lethality in Hyphantria cunea larvae [4]. | No experimental data found for the core this compound molecule. | | Research/Application Potential | Development as a novel insecticide or pest control agent targeting TPS [4]. | Potential as a synthetic precursor; its derivatives are of research interest [2] [3]. |

Experimental Protocols for 5-Aminoindole

The key experimental data for 5-Aminoindole comes from a 2025 study on its insecticidal activity [4]. Here are the methodologies cited:

  • In-vivo Bioassays: The compound was tested on larvae of the fall webworm (Hyphantria cunea). Researchers administered 5-aminoindole and assessed its effects on larval growth, development, and mortality rates [4].
  • Biochemical Activity Assays: TPS enzyme activity and carbohydrate levels were measured in larval tissues after exposure to 5-aminoindole to confirm the target and its biochemical impact [4].
  • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) was used to analyze the expression levels of genes in the chitin biosynthesis pathway (HcG6PI, HcGFAT, HcGNA, HcPAGM, HcUAP, HcCHSA) [4].
  • Homology Modeling & Molecular Docking: The TPS protein sequence from H. cunea was used to create a 3D structural model. Computational docking simulations were performed to predict the binding pose and affinity of 5-aminoindole within the TPS active site [4].

The following diagram illustrates the experimentally determined mechanism of action of 5-Aminoindole in insects.

AI 5-Aminoindole TPS TPS Enzyme AI->TPS Inhibits Trehalose Trehalose Deficiency TPS->Trehalose Reduces ChitinGenes Downregulation of Chitin Biosynthesis Genes Trehalose->ChitinGenes Leads to Chitin Disrupted Chitin Synthesis ChitinGenes->Chitin Causes Growth Larval Growth Arrest & Death Chitin->Growth Results in

References

Experimental Data on Cytotoxicity and Enzyme Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The experimental data from the study is summarized in the table below. Please note that this data is from the year 2016.

Compound ID R1 Substituent Cytotoxicity (GI₅₀/LC₅₀, HCT 116 cells) In vitro TrxR Inhibitory Activity (IC₅₀) Selectivity for TrxR over GR/Trx/GPx
Compound 4 n-butyl Strongly Cytotoxic Strongly Inhibitory Selective
Compound 5 benzyl Strongly Cytotoxic Strongly Inhibitory Selective
Compound 1 methyl Less active than 4 & 5 Less active than 4 & 5 Information missing
Compound 2 Information missing More active than 1 Information missing Information missing
Compound 3 Information missing More active than 1 Information missing Information missing

Detailed Experimental Protocols

The research paper provides details on the key methodologies used to generate the data above [1]:

  • Cytotoxicity Assay: The anti-proliferative and cytotoxic effects of the compounds were evaluated against human HCT 116 colorectal and MCF-7 breast carcinoma cells. The cells were exposed to the compounds for 72 hours, and the GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (concentration for 50% cell kill) values were determined.
  • Enzyme Inhibition Assay: The in vitro Thioredoxin Reductase (TrxR) inhibitory activity was measured. The inhibition was attributed to the compounds' Michael acceptor moiety targeting the selenocysteine residue in the C-terminal active site of TrxR. The selectivity was confirmed by testing against related antioxidant enzymes glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx).
  • Mechanism of Action Studies: Further experiments confirmed that TrxR inhibition by these indolin-2-one compounds led to cellular Trx oxidation, increased oxidative stress, and activation of the ASK1/p38/JNK MAPK signaling pathway, resulting in cell death with apoptotic features like PARP cleavage and caspase 3 activation.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway through which these indolin-2-one analogs are proposed to induce cancer cell death, based on the findings of the study [1].

Indolin2OnePathway start Indolin-2-one Analogs trxr_inhib Inhibition of Thioredoxin Reductase (TrxR) start->trxr_inhib trx_oxid Oxidation of Thioredoxin (Trx) trxr_inhib->trx_oxid ros Elevated Oxidative Stress trxr_inhib->ros  Impairs Antioxidant Defense ask1_activ Activation of ASK1 Kinase trx_oxid->ask1_activ Releases Inhibition mapk_activ Activation of p38 / JNK MAPK ask1_activ->mapk_activ apoptosis Cell Death (Apoptosis) mapk_activ->apoptosis ros->ask1_activ Potentiates ros->apoptosis

References

6-Aminoindolin-2-one CDK8 inhibitor activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Established CDK8 Inhibitors & Their Performance

The table below summarizes key experimental data for several CDK8 inhibitors, which you can use as benchmarks for comparison.

Inhibitor Name Reported IC₅₀ / Kd Selectivity Profile Key Cellular Assay Readouts Structural/Binding Information

| SEL120-34A [1] [2] | IC₅₀: 4.4 nM (CDK8), 10.4 nM (CDK19) [1]. Kd: 3 nM [1]. | >200-fold selectivity over other CDKs (CDK1, 2, 4, 5, 6, 7); some inhibition of CDK9 (IC₅₀ 1070 nM) [1]. | Inhibition of STAT1-S727 and STAT5-S726 phosphorylation in AML cells [1]. Repression of immediate-early genes (EGR1, FOS) [1]. | Type I inhibitor; crystal structure shows halogen bonds with hinge region (Asp98, Ala100) and ionic interaction with Asp173 [2]. | | Compound from BMC Chem (2024) [3] | IC₅₀: 1.5 nM (most potent compound from a series of 12) [3]. | Data from virtual screening of over 65 million compounds against CDK8 and its mutant forms [3]. | Identified via structure-based pharmacophore modeling and molecular docking [3]. | Interacts with the catalytic cleft between N-terminal and C-terminal domains of CDK8 [3]. | | Cortistatin A [4] | Potent and selective inhibitor of CDK8 and CDK19 [4]. | A natural product and a selective inhibitor [4]. | Suppresses AML cell growth; causes upregulation of super-enhancer-associated genes (e.g., CEBPA, IRF8) [4]. | A steroidal alkaloid [4]. | | ETP-50775 (from PDB: 6TPA) [5] | IC₅₀: 8.25 nM [5]. | Remarkable selectivity profile (specific data not shown in source) [5]. | Moderate reduction of STAT1 phosphorylation in cells [5]. | Co-crystal structure available; binds as a Type II inhibitor [5]. |

Detailed Experimental Protocols for Validation

The following methodologies, drawn from recent studies, are considered standard for validating CDK8 inhibitor activity.

  • 1. Biochemical Kinase Activity Assays

    • Purpose: To measure the direct inhibition of CDK8 kinase activity.
    • Protocol: A common method uses a dose-response curve to examine the inhibition of purified CDK8/CycC complex activity at Km ATP concentrations. The IC₅₀ value is calculated from this curve [1] [2]. Affinity (Kd) can be determined using competition assays with desthiobiotin-ATP probes in cell lysates [1] or other biophysical methods.
  • 2. Cellular Target Engagement and Phenotypic Assays

    • Purpose: To confirm that the inhibitor engages CDK8 in cells and produces the expected phenotypic effects.
    • Phospho-STAT Analysis: Treat cancer cell lines (e.g., KG-1 AML cells, HCT-116 CRC cells) with the inhibitor. Use Western blotting to detect reduced phosphorylation of the CDK8 substrates STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726). This is a gold-standard cellular readout for CDK8 inhibition [1] [2].
    • Immediate-Early Gene Expression Assay: Challenge serum-starved HCT-116 cells with the inhibitor, followed by stimulation with FBS. Measure the repression of inducible expression of immediate-early response genes like EGR1 and FOS using quantitative PCR (qPCR) after 45 minutes [1].
    • Cell Viability/Proliferation Assays: Evaluate the compound's selectivity and potency in killing cancer cell lines (e.g., AML) compared to normal cell lines [6].
  • 3. Structural and Selectivity Profiling

    • Purpose: To understand the binding mode and ensure the inhibitor does not affect unrelated kinases.
    • Co-crystallography: Resolve the crystal structure of the CDK8/CycC complex bound to the inhibitor to visualize the binding mode (e.g., Type I vs. Type II) and specific atomic interactions [2] [5].
    • Selectivity Screening: Profile the compound against a large panel of kinases (e.g., 465 kinases) to confirm its selectivity for CDK8 [6].

CDK8 Signaling and Experimental Workflow

To help visualize the biological context and validation process, here are diagrams generated using Graphviz.

G Inhibitor Inhibitor CDK8_CyclinC CDK8/Cyclin C Complex Inhibitor->CDK8_CyclinC Binds & Inhibits Gene_Expression Oncogenic Gene Expression (e.g., in AML, Colorectal Cancer) Inhibitor->Gene_Expression Leads to Repression STAT_Protein STAT Transcription Factor CDK8_CyclinC->STAT_Protein Phosphorylates (e.g., STAT1 S727) STAT_Protein->Gene_Expression Activates

Diagram 1: Simplified CDK8 Signaling Pathway. Inhibiting CDK8 blocks phosphorylation of STAT proteins, repressing oncogenic gene expression [1] [4].

G Start 1. In Silico Screening A 2. Biochemical Assays (IC₅₀, Kd Determination) Start->A B 3. Cellular Engagement (pSTAT1/5 Analysis) A->B C 4. Phenotypic Assays (Gene Expression, Viability) B->C D 5. Selectivity & Structural Studies (Kinase Panel, Crystallography) C->D

Diagram 2: CDK8 Inhibitor Validation Workflow. This cascade progresses from biochemical characterization to cellular and phenotypic validation [3] [1].

How to Proceed with 6-Aminoindolin-2-One Validation

Since specific data for your compound was not found in the current literature, here are suggested steps to establish its activity profile:

  • Perform In-Silico Docking: Use the crystal structures of CDK8 (e.g., PDB IDs 6TPA [5] or the one complexed with SEL120-34A) to model how this compound might bind to the kinase's active site. This can help predict its potential as a type I/II inhibitor.
  • Run Benchmarking Experiments: Follow the experimental protocols outlined above. Directly compare the IC₅₀, cellular activity, and selectivity data you generate for this compound against the benchmark inhibitors listed in the first table.
  • Investigate the Chemical Space: The search results indicate that a wide variety of structures, from tricyclic benzimidazoles [2] to synthetic steroids [6] and pyridobenzoxazepinones [5], can be potent CDK8 inhibitors. Analyzing the structure-activity relationships (SAR) of these series could provide valuable insights for optimizing your compound.

References

6-Aminoindolin-2-one anti-inflammatory efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-inflammatory Indolin-2-one Derivatives

Compound Name / Structure Experimental Model Key Anti-inflammatory Outcomes Potency (IC50 or Effective Concentration) Primary Signaling Pathways Inhibited
3-(3-Hydroxyphenyl)-indolin-2-one [1] LPS-stimulated RAW264.7 macrophages Inhibited NO, TNF-α, and IL-6 production and mRNA expression; suppressed iNOS protein [1] ~20 μM (for 50% suppression of NO) [1] Akt, MAPK (JNK, ERK, p38), NF-κB [1]
Compound 7i (Indole-2-one) [2] LPS-stimulated RAW264.7 macrophages; LPS-induced septic mouse model Inhibited TNF-α, IL-6, COX-2, PGES, and iNOS; significant protection from septic death in vivo [2] Data not fully quantified in abstract [2] Not specified in abstract [2]
Compound 73 (Indoline-based) [3] [4] In vitro enzyme assays; zymosan-induced peritonitis and asthma in mice Dual inhibitor of 5-LOX and sEH; remarkable anti-inflammatory efficacy in vivo [3] [4] IC50 = 0.41 ± 0.01 μM (5-LOX); 0.43 ± 0.10 μM (sEH) [3] [4] Dual action on 5-Lipoxygenase and Soluble Epoxide Hydrolase pathways [3]

Experimental Protocols for Key Studies

The data in the table above was generated using standard and rigorous preclinical methods.

  • Cell-based efficacy and cytotoxicity assays [2] [1]: Studies used murine macrophage cell lines (RAW264.7) stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation. Cell viability was measured with reagents like EZ-Cytox. Anti-inflammatory activity was assessed by measuring the inhibition of Nitric Oxide (NO) production and the secretion levels of TNF-α and IL-6 (typically via ELISA).
  • In vivo efficacy models [2] [3]: The most promising compounds were advanced into mouse models of disease.
    • LPS-induced septic death model: Used to evaluate the protective effect of compound 7i against a severe inflammatory crisis [2].
    • Zymosan-induced peritonitis and experimental asthma: Used to demonstrate the potent anti-inflammatory effects of compound 73 in different disease contexts [3].
  • Mechanistic studies [1]: To elucidate the molecular signaling pathways, researchers performed immunoblotting (Western blot) to analyze the phosphorylation levels of key proteins in pathways like Akt, MAPK (JNK, ERK, p38), and NF-κB (IκB, p65) in LPS-stimulated macrophages.
  • Target-specific enzyme inhibition assays [3]: For dual inhibitors like compound 73, activity was confirmed through direct in vitro enzymatic assays against purified 5-LOX and sEH proteins to determine half-maximal inhibitory concentrations (IC50).

Mechanism of Action Signaling Pathway

The anti-inflammatory effects of these compounds, particularly 3-(3-Hydroxyphenyl)-indolin-2-one, are achieved by simultaneously inhibiting multiple pro-inflammatory signaling pathways activated by LPS in macrophages [1]. The following diagram illustrates this mechanism.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Akt Akt Pathway TLR4->Akt MAPKs MAPK Pathways (JNK, ERK, p38) TLR4->MAPKs NFkB NF-κB Pathway TLR4->NFkB Transcription Pro-inflammatory Gene Transcription Akt->Transcription MAPKs->Transcription NFkB->Transcription Outputs Inflammatory Mediators (TNF-α, IL-6, iNOS/NO) Transcription->Outputs Inhibitor 3-(3-Hydroxyphenyl)-indolin-2-one Inhibitor->Akt Inhibits Inhibitor->MAPKs Inhibits Inhibitor->NFkB Inhibits

This multi-target mechanism leads to the downregulation of critical inflammatory mediators, including the cytokines TNF-α and IL-6, and enzymes like iNOS, which is responsible for NO production [1].

Key Research Implications and Future Directions

  • SAR Insights: Quantitative structure-activity relationship (QSAR) analysis suggests that high molecular polarizability and a low lipid/water partition coefficient (ALogP) are beneficial for the anti-inflammatory activity of indole-2-one scaffolds [2]. Replacing the thiophene ring in the reference drug tenidap with phenyl or other heterocycles successfully reduced potential toxicity while maintaining efficacy [2].
  • Promising Multi-Target Strategy: The discovery of indoline-based dual inhibitors like compound 73, which simultaneously blocks the pro-inflammatory 5-LOX pathway and enhances the level of anti-inflammatory EETs by inhibiting sEH, represents a promising polypharmacological approach to achieve enhanced efficacy and reduce substrate shunting [3].
  • Research Gap on 6-Amino Derivative: Based on the gathered data, the 6-aminoindolin-2-one derivative remains an underexplored area. Future work could focus on synthesizing and testing this specific analog, leveraging the known SAR that favors polar substituents.

References

Binding Affinity of Related Oxindole Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant information comes from a 2022 study that synthesized and evaluated a series of 3,3-di(indolyl)indolin-2-ones, which are structurally related to the core indolin-2-one (oxindole) scaffold present in your compound of interest [1].

The table below summarizes the α-glucosidase and α-amylase inhibitory activities (reported as % inhibition) for selected compounds from this series, compared to the standard drug acarbose [1].

Compound α-Glucosidase % Inhibition α-Amylase % Inhibition
1i 67 ± 13 51 ± 4
1a 46 ± 9 42 ± 8
1b 35 ± 8 43 ± 2
Acarbose (standard) 19 ± 5 90 ± 2

Key findings from the study:

  • High Potential for α-Glucosidase Inhibition: The tested 3,3-di(indolyl)indolin-2-ones showed significantly higher α-glucosidase inhibition than acarbose [1].
  • Selectivity Advantage: A crucial finding was their lower inhibition of α-amylase compared to acarbose. This selectivity is desirable for developing new anti-diabetic drugs with reduced gastrointestinal side effects [1].
  • Support from Docking Studies: Molecular docking revealed that these compounds interact with the active sites of both enzymes, and the calculated binding energies were consistent with the observed inhibition values, supporting the experimental data [1].

Experimental Protocols for Binding Studies

The search results described several established methodologies used for determining binding affinity. The following workflow outlines the general process for a reliable binding measurement, highlighting key controls as identified in the literature [2].

G Start Start Binding Assay Time Vary Incubation Time Start->Time Conc Vary Limiting Component Concentration Time->Conc Measure Measure Bound Complex (e.g., via Native MS, SPR, ITC) Conc->Measure Eval Evaluate for Equilibration and Titration Effects Measure->Eval ReliableKD Reliable KD Value Obtained Eval->ReliableKD

Key Experimental Techniques:

  • Native Mass Spectrometry (Native MS): This technique is valued for its simplicity, low sample consumption, and ability to study proteins and their complexes in a folded state. A 2025 study described a dilution-based Native MS method that can determine binding affinity (Kd) even for proteins of unknown concentration extracted directly from biological tissues [3].
  • Standard Biophysical Techniques: Common methods include Isothermal Titration Calorimetry (ITC), which directly measures the heat change during binding, and Surface Plasmon Resonance (SPR), which monitors binding events in real-time on a sensor surface [2] [4].
  • Critical Experimental Controls: A review of 100 binding studies highlighted that many lack essential controls, which can lead to incorrect affinity values [2].
    • Vary Incubation Time: This test ensures the reaction has reached equilibrium, which is fundamental for a valid measurement [2].
    • Avoid Titration Regime: Systematically varying the concentration of the limiting component ensures the measured affinity is not an artifact of the experimental conditions [2].

How to Proceed with Your Research

Since direct data on 6-Aminoindolin-2-one is not available, here are practical steps you can take:

  • Explore Related Compounds: The data on 3,3-di(indolyl)indolin-2-ones provides a strong starting point. You can use these findings to benchmark your compound or design new analogs [1].
  • Conduct Experimental Testing: You will likely need to perform your own binding assays. The methodologies and critical controls outlined above provide a robust framework for your experiments [2] [3].
  • Utilize Computational Predictions: While not a replacement for experiments, computational methods like molecular docking (as used in the cited study) or physics-based scoring (MM-GBSA) can provide initial insights into potential binding modes and energies [1] [5].

References

6-Aminoindolin-2-one vs zileuton 5-LOX inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of 5-LOX Inhibitors

The table below summarizes the available data for Zileuton and indicates the missing information for 6-Aminoindolin-2-one.

Feature Zileuton This compound
Core Structure 1-Benzo[b]thien-2-ylethyl hydroxyurea [1] Information not found
Inhibition Mechanism Redox inhibitor; chelates & reduces active site iron (Fe³⁺ to Fe²⁺) [2] [3] Information not found
Experimental IC₅₀ ~700 nM (Cell-based assays) [2] Information not found
Key In Vitro Assays MTT cell viability, Flow cytometry (Annexin V/PI), TUNEL assay [4] Information not found
Key In Vivo Models Mouse models of Traumatic Brain Injury (TBI) [5], Neuroprotection [6] Information not found
Pharmacokinetics Oral bioavailability; metabolized by CYP1A2, 2C9, 3A4; ~2.5 hr half-life [1] Information not found
Known Toxicity Potential for elevated liver enzymes (hepatotoxicity) [3] [1] Information not found
Therapeutic Areas Asthma (approved), investigated in cancer [4], neurodegenerative diseases [6] [5] Information not found

Detailed Experimental Data and Protocols for Zileuton

For researchers looking to replicate or compare studies on Zileuton, here is a summary of key experimental methodologies and findings from the literature.

In Vitro Experimental Protocols

The following methods have been used to establish Zileuton's efficacy in laboratory settings [4]:

  • Cell Viability Assay (MTT): Human pancreatic cancer SW1990 cells are plated and treated with varying concentrations of Zileuton (e.g., 1-40 µg/mL) for 24-72 hours. After adding MTT reagent, the formazan product is dissolved, and optical density is measured at 570 nm to determine the concentration- and time-dependent suppression of cell proliferation.
  • Apoptosis Assay (Flow Cytometry with Annexin V/PI): SW1990 cells are treated with Zileuton, collected, and stained with recombinant FITC-conjugated Annexin V and Propidium Iodide (PI). Flow cytometry then identifies and quantifies populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Apoptosis Assay (TUNEL Staining): Zileuton-treated cells are fixed and incubated with a TUNEL reaction mixture. This labels DNA fragmentation characteristic of apoptosis, and the stained cells are examined under a microscope, with a significant increase in TUNEL-positive cells indicating apoptosis induction.
In Vivo Experimental Protocol

A study on Traumatic Brain Injury (TBI) provides an example of in vivo evaluation [5]:

  • Animal Model: A Controlled Cortical Impact (CCI) injury is induced in male C57BL/6J mice to create a TBI model.
  • Dosing Regimen: Zileuton is administered via intraperitoneal injection at 10 mg per kg body weight daily, with the first dose 30 minutes post-TBI.
  • Outcome Measures: Brain damage, blood-brain barrier disruption, and neuronal apoptosis are assessed histologically. Neurological function is evaluated using rotarod and fear conditioning tests. The production of key inflammatory mediators (LTB₄, cytokines) is measured via ELISA and RT-PCR.

The 5-LOX Pathway and Inhibitor Mechanism

The diagram below illustrates the role of 5-LOX in the Arachidonic Acid (AA) pathway and the mechanism of its inhibitors.

G AA Arachidonic Acid (AA) FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) (Fe³⁺) FLAP->LOX5 Substrate Presentation HETE 5-HETE LOX5->HETE LTA4 Unstable LTA4 LOX5->LTA4 LTB4 LTB4 (Pro-inflammatory) LTA4->LTB4 cysLTs LTC4, LTD4, LTE4 (Cysteinyl Leukotrienes) LTA4->cysLTs Inflammation Inflammatory Response & Disease LTB4->Inflammation cysLTs->Inflammation Zileuton e.g., Zileuton Zileuton->LOX5  Inhibits Reduces Fe³⁺ to Fe²⁺

This diagram shows the 5-LOX pathway. Cell activation leads to the release of Arachidonic Acid (AA), which is presented to 5-LOX by the 5-LOX Activating Protein (FLAP) [7] [8]. 5-LOX metabolizes AA into pro-inflammatory leukotrienes (LTB4, LTC4, etc.) that drive diseases like asthma and cancer [7] [8]. Redox inhibitors like Zileuton work by reducing the enzyme's active site iron from Fe³⁺ to the inactive Fe²⁺ state, thereby blocking the pathway [2] [3].

Interpretation and Next Steps for Researchers

The lack of data for this compound in the scientific literature indicates it may be a very early-stage research compound or be known by a different systematic name.

To proceed with your comparison, I suggest:

  • Verify the Compound Identity: Double-check the IUPAC name and chemical structure of "this compound." Search for potential synonyms or common research codes associated with it.
  • Explore Specialized Databases: Search in commercial chemical supplier databases (e.g., Sigma-Aldrich, MedChemExpress), patent repositories (e.g., USPTO, Google Patents), or specialized scientific databases like SciFinder or Reaxys, which may contain non-public research data.

References

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Wikipedia

6-Amino-1,3-dihydro-2H-indol-2-one

Dates

Last modified: 08-15-2023

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